molecular formula C10H9NO3 B12886889 Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- CAS No. 1445-70-1

Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-

Cat. No.: B12886889
CAS No.: 1445-70-1
M. Wt: 191.18 g/mol
InChI Key: DZFBFNPCGOQZRB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

1445-70-1

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)8-4-2-1-3-7(8)9-11-5-6-14-9/h1-4H,5-6H2,(H,12,13)

InChI Key

DZFBFNPCGOQZRB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2C(=O)O

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4,5-dihydro-2-oxazolyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-(4,5-dihydro-2-oxazolyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral features, grounded in fundamental principles and established methodologies, to facilitate unambiguous structural elucidation and characterization.

Introduction: The Structural Landscape

2-(4,5-dihydro-2-oxazolyl)benzoic acid is a bifunctional organic molecule featuring a rigid benzoic acid core ortho-substituted with a 4,5-dihydrooxazole (oxazoline) ring. This unique architecture makes it a valuable building block in coordination chemistry and asymmetric synthesis. Accurate and thorough characterization is paramount, and spectroscopic techniques such as NMR and IR spectroscopy are indispensable tools for confirming molecular structure and purity. This guide explains the causal relationships between the molecule's structure and its spectral output, providing a self-validating framework for analysis.

Figure 1: Molecular structure of 2-(4,5-dihydro-2-oxazolyl)benzoic acid with atom numbering.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds, making it an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for analyzing a solid sample like 2-(4,5-dihydro-2-oxazolyl)benzoic acid involves the use of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, pure compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The structure of the title compound contains three key regions that give rise to characteristic IR absorption bands: the carboxylic acid, the aromatic ring, and the oxazoline ring.

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment Expected Intensity
3300–2500O-H stretch (hydrogen-bonded)Carboxylic Acid (-COOH)Strong, Very Broad
3100–3000C-H stretchAromatic Ring (=C-H)Medium to Weak
~2960, ~2850C-H stretch (asymmetric & symmetric)Oxazoline Ring (-CH₂-)Medium
1725–1700C=O stretchCarboxylic Acid (-COOH)Strong, Sharp
~1650C=N stretchOxazoline RingMedium
1600, 1475C=C stretchAromatic RingMedium to Weak
1320–1210C-O stretchCarboxylic Acid / OxazolineStrong
~920O-H bend (out-of-plane)Carboxylic Acid DimerBroad, Medium

Analysis of Key Features:

  • Carboxylic Acid Vibrations: The most prominent feature is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[1][2][3] This broad absorption will likely overlap the sharper aromatic C-H stretching peaks.[3] The strong, sharp carbonyl (C=O) absorption is expected around 1710 cm⁻¹ for a carboxylic acid conjugated with an aromatic ring.[4]

  • Oxazoline Ring Vibrations: The C=N imine stretch of the oxazoline ring is expected to appear around 1650 cm⁻¹.[5] The aliphatic C-H stretching from the two methylene groups will be visible below 3000 cm⁻¹.[6]

  • Aromatic Ring Vibrations: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹.[6] Characteristic C=C ring stretching vibrations are found at approximately 1600 cm⁻¹ and 1475 cm⁻¹. The out-of-plane C-H bending bands in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]

  • Solvent Selection: Dissolve the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.[7][8] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Analysis: Acquire the spectra on a spectrometer (e.g., 400 MHz or higher), using tetramethylsilane (TMS) as the internal standard (0.0 ppm).[8]

¹H NMR Spectrum: Proton Environments and Interactions

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

Predicted ¹H NMR Data for 2-(4,5-dihydro-2-oxazolyl)benzoic acid

Assignment (Fig. 1) Predicted δ (ppm) Multiplicity Integration Rationale
H (COOH)> 12.0Broad Singlet1HAcidic proton, deshielded by electronegative oxygens and hydrogen bonding.[1][7]
H2, H3, H4, H58.1 – 7.5Multiplets4HAromatic protons on a substituted ring, deshielded by ring current and adjacent electron-withdrawing groups.[7][9]
H10 (-O-CH₂-)~4.4Triplet (or Multiplet)2HMethylene protons adjacent to the electronegative oxygen atom of the oxazoline ring.
H9 (-N-CH₂-)~4.0Triplet (or Multiplet)2HMethylene protons adjacent to the nitrogen atom of the oxazoline ring.

Expert Insights:

  • Aromatic Region: The four aromatic protons will exhibit a complex splitting pattern due to their ortho-disubstituted arrangement. They are chemically non-equivalent and will show both ortho and meta couplings.[9]

  • Oxazoline Protons: The two methylene groups (-CH₂-CH₂-) in the oxazoline ring form an AA'BB' or more complex spin system. The protons on C9 are adjacent to a stereocenter (if one were present) and are diastereotopic, but even without one, their environment is distinct from the C10 protons. They will couple with each other, likely resulting in two overlapping multiplets that might appear as triplets if the coupling constants are similar.

  • Carboxylic Proton: The resonance for the -COOH proton is often broad and its chemical shift is highly dependent on solvent and concentration due to varying degrees of hydrogen bonding.[1]

¹³C NMR Spectrum: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for 2-(4,5-dihydro-2-oxazolyl)benzoic acid

Assignment (Fig. 1) Predicted δ (ppm) Rationale
C7 (COOH)~167Carbonyl carbon of a carboxylic acid, highly deshielded.[1][8]
C8 (C=N)~165Imine carbon, deshielded by double bond and adjacent heteroatoms.
C1, C2, C3, C4, C5, C6135 – 128Aromatic carbons. The two quaternary carbons (C1, C6) will have distinct shifts from the four protonated carbons.[8][10]
C10 (-O-CH₂-)~68Aliphatic carbon bonded to highly electronegative oxygen.
C9 (-N-CH₂-)~55Aliphatic carbon bonded to nitrogen.

Expert Insights:

  • Quaternary Carbons: The spectrum will show a total of 10 distinct carbon signals. The quaternary carbons (C1, C6, C7, C8) typically have lower intensities in a standard proton-decoupled ¹³C NMR spectrum due to longer relaxation times.

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be invaluable. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for the unambiguous identification of the C9 and C10 methylene carbons.

Integrated Spectroscopic Workflow: A System for Validation

The true power of spectroscopic analysis lies in the integration of multiple techniques. IR spectroscopy provides a rapid confirmation of functional groups, while ¹H and ¹³C NMR provide a detailed map of the atomic connectivity. This complementary workflow constitutes a self-validating system for structural confirmation.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_validation Structural Validation Prep Pure Compound IR FTIR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR IR_Data Identify Functional Groups: -COOH, C=N, Ar, -CH₂- IR->IR_Data NMR_Data Determine Connectivity: - Proton Environments - Carbon Skeleton - Neighboring Atoms NMR->NMR_Data Validation Correlate IR & NMR Data IR_Data->Validation NMR_Data->Validation Final Unambiguous Structure Confirmed Validation->Final

Figure 2: Workflow for integrated spectroscopic analysis and structural validation.

Conclusion

The spectroscopic profile of 2-(4,5-dihydro-2-oxazolyl)benzoic acid is highly characteristic. IR spectroscopy confirms the presence of the essential carboxylic acid, aromatic, and oxazoline functionalities through their distinct vibrational modes. NMR spectroscopy, through the unique chemical shifts and coupling patterns of its ¹H and ¹³C nuclei, provides a definitive and detailed blueprint of the molecular skeleton. By employing the integrated workflow described, researchers can confidently and accurately verify the structure of this compound, ensuring the integrity of their subsequent scientific investigations.

References

  • Scott, K. N. (1970). NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives. Journal of Magnetic Resonance (1969), 2(3), 361–376. Available at: [Link]

  • 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

  • APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Available at: [Link]

  • Mizyuk, V., et al. Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Turchi, I. J. (Ed.). (1986). Oxazoles. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons. Available at: [Link]

  • Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. (2005). CONICET. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024). Available at: [Link]

  • Infrared Spectroscopy. Available at: [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. Available at: [Link]

  • infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

Technical Monograph: Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1445-70-1 Synonyms: 2-(4,5-Dihydro-1,3-oxazol-2-yl)benzoic acid; 2-(2-Oxazolinyl)benzoic acid; 2-(o-Carboxyphenyl)-2-oxazoline. Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol [1]

Executive Summary

Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- (CAS 1445-70-1) represents a critical structural motif in the field of heterocyclic chemistry and ligand design. Characterized by the ortho-positioning of a carboxylic acid and a 4,5-dihydro-oxazole (oxazoline) ring on a benzene core, this compound serves as a bifunctional "hemi-labile" ligand precursor. Its unique zwitterionic potential and coordination chemistry make it a pivotal intermediate in the synthesis of pharmacologically active agents and chiral bis(oxazoline) (BOX) ligands used in asymmetric catalysis. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and applications in drug development and organometallic chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound exists as a stable heterocyclic building block. The proximity of the oxazoline nitrogen (Lewis base) and the carboxylic acid (Brønsted acid) allows for intramolecular hydrogen bonding or zwitterionic behavior in the solid state, influencing its solubility and reactivity profiles.

Table 1: Technical Specifications

PropertyData
CAS Number 1445-70-1
IUPAC Name 2-(4,5-Dihydro-1,3-oxazol-2-yl)benzoic acid
SMILES O=C(O)C1=CC=CC=C1C2=NCCO2
Molecular Weight 191.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar protic solvents (MeOH, EtOH), DMSO; sparingly soluble in non-polar hydrocarbons.[1][2]
pKa (Predicted) ~3.5 (Carboxylic acid), ~5.5 (Oxazoline conjugate acid)
Stability Stable under ambient conditions; oxazoline ring sensitive to strong acid hydrolysis.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 1445-70-1 is non-trivial due to the competing hydrolysis of the oxazoline ring under the acidic/basic conditions often required to form the carboxylic acid. Two primary authoritative routes are established in the literature.

Method A: The Modified Gabriel Hydrolysis (High Purity)

This historical yet robust method involves the ring expansion/rearrangement of N-substituted phthalimides.

  • Precursor Formation: Reaction of phthalic anhydride with 2-aminoethanol yields N-(2-hydroxyethyl)phthalimide (CAS 3891-07-4).

  • Activation: Conversion of the hydroxyl group to a bromide using phosphorus tribromide (PBr₃) or thionyl bromide yields N-(2-bromoethyl)phthalimide (CAS 574-98-1).

  • Hydrolytic Cyclization: Treatment of the bromo-imide with aqueous potassium hydroxide (KOH) initiates a nucleophilic attack by the amide oxygen on the alkyl halide, followed by hydrolysis of the imide bond.

    • Mechanism:[3] The reaction proceeds via a kinetic control where the imidate intermediate cyclizes to the oxazoline rather than hydrolyzing completely to the phthalamic acid.

Method B: Zinc-Catalyzed Condensation (Direct Route)

A more modern approach utilizes nitrile chemistry to build the oxazoline ring directly.

  • Starting Material: 2-Cyanobenzoic acid.

  • Cyclization: Condensation with 2-aminoethanol in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or Cd(OAc)₂) in refluxing chlorobenzene.

  • Outcome: This route avoids the multi-step protection/deprotection of the phthalimide pathway but requires careful temperature control to prevent decarboxylation.

Visualization: Synthetic Pathways

SynthesisPathways Phthalic Phthalic Anhydride (Starting Material) HydroxyImide N-(2-Hydroxyethyl)phthalimide (Intermediate) Phthalic->HydroxyImide + Aminoethanol - H2O AminoEthanol 2-Aminoethanol BromoImide N-(2-Bromoethyl)phthalimide (Activated Precursor) HydroxyImide->BromoImide + PBr3 Target Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- (CAS 1445-70-1) BromoImide->Target + KOH (aq) Hydrolytic Rearrangement Cyanobenzoic 2-Cyanobenzoic Acid Cyanobenzoic->Target + Aminoethanol ZnCl2 Catalyst

Figure 1: Comparative synthetic pathways for CAS 1445-70-1 via Phthalimide rearrangement (Solid) and Nitrile condensation (Dashed).

Mechanistic Insights & Reactivity

The Oxazoline-Acid Equilibrium

The defining feature of this molecule is the interplay between the hard oxygen donor (carboxylate) and the borderline nitrogen donor (oxazoline).

  • Ligand Behavior: In coordination chemistry, it acts as an anionic N,O-bidentate ligand. The oxazoline nitrogen coordinates to soft/borderline metals (Pd, Cu), while the carboxylate anchors to harder centers or balances charge.

  • Hydrolytic Sensitivity: The oxazoline ring is thermodynamically unstable relative to the open-chain amido-ester in the presence of strong aqueous acid. Protocols involving this compound must maintain pH > 4 to preserve ring integrity.

Drug Development Applications

In medicinal chemistry, the 2-(oxazolinyl)benzoic acid scaffold serves as a bioisostere for other heterocycles.

  • Pharmacophore: The rigid spacing between the N-donor and the acid group mimics the spatial arrangement found in anthranilic acid derivatives (NSAIDs).

  • Prodrug Design: The oxazoline ring can serve as a masked derivative of a β-amino alcohol and a benzoic acid, releasing them upon metabolic hydrolysis.

Experimental Protocol: Synthesis via Gabriel Method

Note: This protocol is adapted for research-grade synthesis and requires standard safety precautions for handling corrosive reagents.

Reagents:

  • N-(2-Bromoethyl)phthalimide (1.0 eq)

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Water (Solvent)

  • Hydrochloric Acid (HCl) (for pH adjustment)

Procedure:

  • Dissolution: Suspend N-(2-bromoethyl)phthalimide (10 g) in water (50 mL) in a round-bottom flask.

  • Hydrolysis: Add a solution of KOH (5.5 g) in water (20 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (100°C) for 1 hour. The solid will dissolve as the reaction proceeds.

  • Workup: Cool the solution to 0°C. Carefully adjust the pH to ~5.0 using dilute HCl. Caution: Do not acidify below pH 3, or the oxazoline ring will open.

  • Isolation: The product may precipitate as a zwitterionic solid. If no precipitate forms, extract with dichloromethane (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/ether to yield white crystals.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1548943, Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-. Retrieved from [Link]

  • Khaqan Hasan, S., & Ahmad Abbas, S. (1975). Reaction of Phthalic Anhydride with 2-Aminoethanol Hydrochloride. Pakistan Journal of Scientific and Industrial Research, 18(6). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Directed Ortho-Metalation of 2-(Oxazolinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the Directed Ortho-Metalation (DoM) of 2-(oxazolinyl)benzoic acid . This transformation is a high-value synthetic strategy for generating polysubstituted aromatic scaffolds, particularly chiral ligands (e.g., phosphino-oxazolines) and anthracycline precursors.

Executive Summary

The lithiation of 2-(oxazolinyl)benzoic acid represents a complex "competition experiment" between two Directing Metalation Groups (DMGs): the carboxylate (masked as a lithium carboxylate) and the oxazoline . While unprotected benzoic acids can be lithiated ortho to the carboxylate (Position 6) under specific conditions (Mortier's protocol), the oxazoline is generally the superior DMG, directing metalation to Position 3 (ortho to the oxazoline).

This guide provides a validated protocol for the C3-selective functionalization of 2-(oxazolinyl)benzoic acid via a dianion intermediate, leveraging the oxazoline's superior coordinating ability to override the carboxylate's directing effects.

Mechanistic Insight & Regiochemistry

The Challenge of Contiguous Substitution

The substrate contains two directing groups in a 1,2-relationship.

  • Position 1 (-COOH): Upon treatment with base, this becomes a lithium carboxylate (-COOLi). While -COOLi can direct metalation to Position 6 (via s-BuLi/TMEDA), the negative charge creates electrostatic repulsion.

  • Position 2 (Oxazoline): A neutral, strong Lewis base that coordinates lithium avidly. It directs metalation to Position 3.

The Dianion Strategy

The reaction requires 2.2 equivalents of base :

  • 1st Equivalent: Deprotonates the carboxylic acid (Kinetic & Thermodynamic sink).

  • 2nd Equivalent: Performs the C-H

    
     C-Li exchange (DoM).
    

Dominant Pathway: Under standard kinetic control (-78°C, THF), the oxazoline nitrogen coordinates the second equivalent of alkyllithium, directing deprotonation to Position 3 . This position is electronically activated by the oxazoline and sterically accessible compared to the crowded Position 6 (flanked by the carboxylate).

ReactionPathway cluster_legend Regioselectivity Substrate 2-(Oxazolinyl)benzoic Acid Monoanion Lithium Carboxylate (Monoanion) Substrate->Monoanion n-BuLi (1.0 eq) -78°C Dianion C3-Lithiated Dianion (Active Species) Monoanion->Dianion n-BuLi (1.2 eq) Oxazoline Directed Product 3-Substituted Product Dianion->Product Electrophile (E+) Info Oxazoline (Pos 2) directs to Pos 3 Carboxylate (Pos 1) directs to Pos 6 MAJOR PATH: Pos 3

Caption: Reaction pathway showing the sequential deprotonation. The oxazoline dominates the regiochemistry, directing the second lithium to Position 3.

Substrate Synthesis (Pre-requisite)

Since 2-(oxazolinyl)benzoic acids are rarely shelf-stable commercial reagents, they are best synthesized in situ or immediately prior to use from phthalic anhydride.

Protocol:

  • Reflux phthalic anhydride (1.0 eq) with 2-amino-2-methyl-1-propanol (1.1 eq) in toluene with a Dean-Stark trap.

  • The initial opening gives the phthalamic acid. Continued reflux with acid catalysis (p-TsOH) effects cyclization to the oxazoline.

  • Purification: Crystallization from EtOAc/Hexanes.

Core Protocol: Dilithiation & Trapping

Reagents & Equipment[1][2][3][4]
  • Substrate: 2-(4,4-dimethyl-2-oxazolinyl)benzoic acid (dried under vacuum).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (Titrate before use).

  • Solvent: Anhydrous THF (Freshly distilled from Na/Benzophenone).

  • Additives: TMEDA (Tetramethylethylenediamine) - Optional but recommended to break aggregates.

Step-by-Step Methodology

1. Preparation of the Monoanion

  • Flame-dry a 2-neck round-bottom flask under Argon.

  • Dissolve Substrate (1.0 mmol) in THF (10 mL) .

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (1.1 mmol) dropwise over 5 minutes.

    • Observation: The solution may turn slightly cloudy as the lithium carboxylate forms.

2. Formation of the Dianion (DoM)

  • Add the second portion of n-BuLi (1.2 mmol) dropwise.

    • Note: If using TMEDA, premix it (2.4 mmol) with the base or add it to the solution before the second base addition.

  • Stir at -78°C for 1 hour .

    • Critical Check: Do not warm above -40°C, as the dianion may undergo self-condensation or benzyne formation.

    • Color Change: A deep red/orange color often indicates successful formation of the delocalized dianion.

3. Electrophile Trapping

  • Dissolve the Electrophile (3.0 mmol) (e.g., MeI, Benzaldehyde, DMF) in 2 mL THF.

  • Add to the reaction mixture slowly at -78°C.

  • Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 2 hours.

4. Quench & Workup

  • Quench with saturated NH₄Cl (5 mL) .

  • Acidify carefully to pH 4-5 with 1M HCl (to protonate the carboxylate but not hydrolyze the oxazoline).

  • Extract with EtOAc (3 x 15 mL).

  • Dry over Na₂SO₄ and concentrate.

Data Summary & Optimization

ParameterCondition A (Standard)Condition B (Hard Substrates)Condition C (Mortier/Carboxylate Focus)
Base n-BuLi (2.2 eq)s-BuLi (2.2 eq)s-BuLi (2.2 eq)
Additive NoneTMEDA (2.2 eq)TMEDA (2.2 eq)
Temp -78°C-90°C-90°C
Primary Site Position 3 Position 3 Position 6 (Competition possible)
Yield 65-75%75-85%Variable

Troubleshooting Guide:

  • Low Yield? The lithium carboxylate may precipitate, preventing the second lithiation. Solution: Increase dilution (20 mL THF per mmol) or add TMEDA to solubilize the aggregates.

  • Wrong Regioisomer? If C6 lithiation is observed (rare), switch to n-BuLi/KOtBu (Schlosser's base) which strongly favors the most acidic proton (often ortho to the best coordinator, here Oxazoline).

References

  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis. Organic Letters. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions. Link

  • Meyers, A. I., & Mihelich, E. D. (1975). The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition. Link

  • Tahara, N., Fukuda, T., & Iwao, M. (2002).[1] Optional ortho and lateral lithiations of 4,4-dimethyl-2-(o-tolyl)oxazolines. Tetrahedron Letters. Link

Sources

High-Efficiency Asymmetric Synthesis via Chiral 2-(Oxazolinyl)benzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

Chiral 2-(oxazolinyl)benzoic acids represent a privileged class of bidentate N,O-ligands that bridge the gap between "hard" carboxylate donors and "soft" nitrogen donors. Unlike neutral bis(oxazoline) (BOX) ligands, these anionic ligands form neutral complexes with divalent metals (Cu, Pd, Zn), eliminating the need for non-coordinating counterions and often altering the geometry of the active catalyst to favor unique enantio-discrimination pathways.

This guide details the synthesis and application of these ligands, specifically focusing on their most potent application: the Copper-Catalyzed Asymmetric Allylic Oxidation (Kharasch-Sosnovsky reaction) and Palladium-Catalyzed Allylic Alkylation .

Ligand Design & Mechanistic Principles

The "Hemilabile" Advantage

The 2-(oxazolinyl)benzoate ligand features a rigid phenylene backbone that enforces a six-membered chelate ring upon coordination.

  • The Oxazoline Unit: Provides the primary source of chirality and steric bulk (via substituents like i-Pr, t-Bu, or Ph). It acts as the "anchor," coordinating strongly to the metal.

  • The Carboxylate Unit: Acts as an anionic donor. Its ability to bridge metals or act as a hemilabile donor allows for rapid substrate exchange, which is critical in turnover-limiting steps of oxidation reactions.

Mechanistic Pathway: Copper-Catalyzed Allylic Oxidation

In the enantioselective Kharasch-Sosnovsky reaction, the copper complex activates a perester (e.g., tert-butyl perbenzoate) to generate an allylic radical. The chiral ligand environment controls the "radical rebound" step, determining the stereochemistry of the new C-O bond.

KharaschCycle PreCat Cu(I)-Ligand Complex (Pre-catalyst) ActiveCat Cu(II)-Carboxylate Intermediate PreCat->ActiveCat SET Oxidation (- t-BuO•) Oxidant t-BuOOBz (Oxidant) Oxidant->ActiveCat AllylRad Allyl Radical (Substrate Activation) ActiveCat->AllylRad H-Abstraction by t-BuO• Rebound Enantio-determining Rebound Step ActiveCat->Rebound Coordination AllylRad->Rebound Radical Capture Product Chiral Allylic Ester (Product) Rebound->Product Reductive Elimination Product->PreCat Catalyst Regeneration

Figure 1: Catalytic cycle for the asymmetric allylic oxidation.[1] The chiral Cu(II) species discriminates the prochiral faces of the allyl radical during the rebound step.

Protocol 1: Ligand Synthesis

Target Ligand: (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)benzoic acid (Val-OBA). Rationale: The synthesis utilizes a zinc-catalyzed condensation of a nitrile and amino alcohol, followed by saponification. This route is superior to the phthalic anhydride route as it avoids imide formation.

Materials
  • Methyl 2-cyanobenzoate (1.0 equiv)

  • (S)-Valinol (1.2 equiv)

  • Zinc triflate [Zn(OTf)₂] (5 mol%)

  • Chlorobenzene (Solvent)

  • Lithium Hydroxide (LiOH)

  • THF/Water (1:1)

Step-by-Step Methodology
  • Oxazoline Formation:

    • In a flame-dried flask under argon, dissolve methyl 2-cyanobenzoate (1.61 g, 10 mmol) and (S)-valinol (1.24 g, 12 mmol) in chlorobenzene (30 mL).

    • Add Zn(OTf)₂ (180 mg, 0.5 mmol).

    • Heat the mixture to reflux (135 °C) for 24 hours. The Lewis acid catalyzes the attack of the amino alcohol on the nitrile.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The nitrile spot should disappear, replaced by a fluorescent oxazoline spot.

    • Cool to room temperature and concentrate under reduced pressure.

    • Purify the intermediate (Methyl 2-(oxazolinyl)benzoate) via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

  • Saponification:

    • Dissolve the ester intermediate in THF (20 mL) and add a solution of LiOH (2.0 equiv) in water (20 mL).

    • Stir vigorously at room temperature for 4 hours.

    • Critical Step (Acidification): Carefully adjust pH to ~4-5 using 1M HCl. Do not go below pH 3, as the oxazoline ring is acid-sensitive and may hydrolyze.

    • Extract with CH₂Cl₂ (3 x 30 mL), dry over Na₂SO₄, and concentrate.

    • Recrystallize from Et₂O/Hexane to obtain the pure ligand as a white solid.

Protocol 2: Copper-Catalyzed Asymmetric Allylic Oxidation

Application: Enantioselective conversion of cyclic olefins to allylic benzoates. Standard: This protocol is optimized for cyclohexene and cyclopentene derivatives.

Reagents & Setup
  • Catalyst Precursor: Cu(OTf)₂ or Cu(MeCN)₄PF₆ (5 mol%)

  • Ligand: (S)-Val-OBA (6 mol%)

  • Oxidant: tert-Butyl perbenzoate (TBPB) (1.2 equiv) - Caution: Peroxides are potentially explosive.

  • Substrate: Cyclohexene (1.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Experimental Procedure
  • Catalyst Formation:

    • In a dry Schlenk tube, mix Cu(OTf)₂ (0.05 mmol) and (S)-Val-OBA (0.06 mmol) in MeCN (2 mL).

    • Stir for 30 minutes at room temperature. The solution should turn a deep blue/green, indicating the formation of the Cu(II)-bis(chelate) or Cu(II)-carboxylate complex.

    • Note: If using Cu(I), the color will initially be pale yellow but will rapidly turn green upon addition of the oxidant.

  • Oxidation Reaction:

    • Add Cyclohexene (1.0 mmol) to the catalyst solution.

    • Cool the reaction mixture to -20 °C (low temperature enhances enantioselectivity).

    • Add tert-butyl perbenzoate (1.2 mmol) dropwise over 10 minutes.

    • Stir at -20 °C for 48–72 hours.

    • Monitoring: Reaction progress can be slow.[2] Monitor consumption of TBPB by iodometric titration or GC.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[2]

    • Extract with EtOAc.[2] Wash organic layer with brine.

    • Purify via column chromatography (Silica gel, Hexane/Et₂O).

Performance Data (Typical)
SubstrateProduct (Allylic Benzoate)Yield (%)ee (%)Ref
Cyclohexene(R)-2-Cyclohexenyl benzoate75-8280-91[1, 2]
Cyclopentene(R)-2-Cyclopentenyl benzoate65-7075-84[1]
Cyclooctene(R)-2-Cyclooctenyl benzoate55-6060-72[2]

Protocol 3: Palladium-Catalyzed Allylic Alkylation

Application: Asymmetric substitution of allylic acetates with malonates using the anionic N,O-ligand mode.

Experimental Procedure
  • Catalyst Preparation:

    • Mix [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and (S)-Val-OBA (6 mol%) in CH₂Cl₂.

    • Add a base (BSA - N,O-Bis(trimethylsilyl)acetamide) to generate the active anionic ligand species in situ.

    • Stir for 15 mins.

  • Alkylation:

    • Add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv).

    • Add dimethyl malonate (3.0 equiv) and KOAc (catalytic).

    • Stir at room temperature for 24 hours.

    • Isolate product via chromatography.

Troubleshooting & Optimization

  • Low Yield in Oxidation: Often due to catalyst death (reduction to Cu(0)). Add a trace of molecular sieves to remove water, or use a slow addition of the oxidant to keep radical concentration low.

  • Low ee%:

    • Temperature: Lower the temperature to -30 °C or -40 °C.

    • Ligand Bulk: Switch from Valinol (isopropyl) to tert-Leucinol (tert-butyl) derived ligands. The tert-butyl group often improves enantioselectivity by increasing the steric wall.

  • Ligand Purity: Ensure the ligand is free of the open-chain amide intermediate. The amide can coordinate non-selectively, eroding ee.

References

  • Kharasch-Sosnovsky Reaction Review

    • Andrus, M. B., & Lashley, J. C. (2002).[3] "Copper Catalyzed Allylic Oxidation with Peresters." Tetrahedron, 58(5), 845–866.[3]

    • [3]

  • Ligand Synthesis & Application

    • Pfaltz, A., et al. (1995).[3] "Enantioselective Allylic Oxidation Catalyzed by Chiral Bisoxazoline-Copper Complexes." Tetrahedron Letters, 36(11), 1831–1834.

    • [3]

  • Palladium Catalysis Context

    • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.
  • Oxazoline Synthesis Methodology

    • Witte, H., & Seeliger, W. (1974). "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen." Justus Liebigs Annalen der Chemie, 1974(6), 996–1009.

Sources

Application Notes and Protocols for the Diastereoselective Addition of Grignard Reagents to 2-(Oxazolinyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm in Asymmetric Synthesis

The synthesis of sterically hindered and axially chiral biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a myriad of biologically active molecules and advanced materials. A particularly elegant and powerful strategy for their construction involves the diastereoselective addition of Grignard reagents to 2-(oxazolinyl)benzoic acid derivatives. This application note provides a comprehensive guide to the principles, protocols, and practical considerations of this transformative reaction, often referred to as the Meyers asymmetric synthesis of biaryls.

The oxazoline moiety serves a multifaceted role in this reaction. Firstly, it functions as a robust protecting group for the carboxylic acid, which would otherwise be incompatible with the highly basic Grignard reagent.[1][2] Secondly, and most crucially, the oxazoline acts as a powerful ortho-directing and activating group for nucleophilic aromatic substitution (SNAr).[3] Through chelation with the magnesium of the Grignard reagent, the oxazoline directs the incoming nucleophile to the ortho position of the benzoic acid ring. When a chiral oxazoline, derived from a chiral amino alcohol, is employed, this chelation-controlled mechanism allows for a high degree of stereochemical induction, leading to the formation of enantioenriched products.[3][4]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this methodology for the synthesis of complex molecular architectures.

Reaction Mechanism: Chelation-Controlled Nucleophilic Aromatic Substitution

The reaction proceeds not via direct addition to the oxazoline ring, but through a nucleophilic aromatic substitution (SNAr) mechanism on the benzene ring. The key to the reaction's success and stereoselectivity lies in the formation of a transient, stabilized intermediate.

  • Chelation and Activation: The nitrogen atom of the oxazoline ring coordinates to the magnesium atom of the Grignard reagent. This brings the nucleophilic carbon of the Grignard reagent into close proximity to the ortho position of the aromatic ring. This chelation also polarizes the aromatic ring, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The Grignard reagent's carbanion attacks the ortho-carbon of the benzoic acid derivative, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6][7]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing nature of the oxazoline group and through resonance delocalization into the aromatic system. The chelation to the magnesium cation further stabilizes this intermediate.

  • Aromatization and Product Formation: The aromaticity of the ring is restored by the elimination of a leaving group, typically a methoxy or other alkoxy group, from the ortho position. This results in the formation of the substituted 2-(oxazolinyl)aryl product.

  • Hydrolysis to the Carboxylic Acid: The oxazoline group can be subsequently hydrolyzed under acidic conditions to reveal the carboxylic acid functionality, yielding the final substituted benzoic acid derivative.

Mechanism of Grignard Addition to a 2-(Oxazolinyl)benzoic Acid Derivative

Grignard Mechanism cluster_0 Chelation and Activation cluster_1 Nucleophilic Attack cluster_2 Aromatization cluster_3 Hydrolysis Start 2-(Oxazolinyl)benzoic Acid Derivative + R-MgX Chelate Chelated Intermediate Start->Chelate Coordination Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Chelate->Meisenheimer SNAr Attack Product_Oxazoline Substituted 2-(Oxazolinyl)aryl Meisenheimer->Product_Oxazoline Leaving Group Elimination Final_Product Substituted Benzoic Acid Product_Oxazoline->Final_Product Acidic Workup

Caption: Chelation-controlled SNAr mechanism.

Experimental Protocols

Part 1: Synthesis of the Chiral 2-(Oxazolinyl)benzoic Acid Derivative (Starting Material)

This protocol outlines the synthesis of the chiral oxazoline from a benzoic acid derivative and a chiral amino alcohol.

Materials:

  • Substituted 2-methoxybenzoic acid

  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (or other suitable chiral amino alcohol)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: To a solution of the substituted 2-methoxybenzoic acid in anhydrous toluene, add thionyl chloride (2-3 equivalents) and a catalytic amount of pyridine. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the chiral amino alcohol in anhydrous DCM with pyridine (2-3 equivalents). Slowly add the amino alcohol solution to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Cyclization to Oxazoline: Dissolve the crude amide in anhydrous DCM and add thionyl chloride (2-3 equivalents) at 0 °C. Allow the reaction to stir at room temperature for 4-6 hours.

  • Final Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(oxazolinyl)benzoic acid derivative.

Part 2: Diastereoselective Grignard Reaction

This protocol describes the key diastereoselective addition of the Grignard reagent.

Materials:

  • 2-(Oxazolinyl)benzoic acid derivative (from Part 1)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the 2-(oxazolinyl)benzoic acid derivative in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (2-3 equivalents) dropwise to the cooled solution over a period of 30 minutes. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.

Experimental Workflow

Experimental_Workflow cluster_prep Starting Material Synthesis cluster_grignard Grignard Reaction AcidChloride 1. Acid Chloride Formation (Benzoic Acid + SOCl₂) AmideFormation 2. Amide Formation (Acid Chloride + Chiral Amino Alcohol) AcidChloride->AmideFormation Cyclization 3. Cyclization to Oxazoline (Amide + SOCl₂) AmideFormation->Cyclization PurifyStart 4. Purification (Column Chromatography) Cyclization->PurifyStart Setup 5. Reaction Setup (Anhydrous THF, Inert Atmosphere) PurifyStart->Setup GrignardAdd 6. Grignard Addition (-78 °C) Setup->GrignardAdd Quench 7. Quenching (Sat. aq. NH₄Cl) GrignardAdd->Quench Workup 8. Workup & Extraction Quench->Workup PurifyFinal 9. Purification (Column Chromatography) Workup->PurifyFinal Final Enantioenriched Biaryl Product PurifyFinal->Final Start Substituted Benzoic Acid Start->AcidChloride

Caption: Overall experimental workflow.

Data Presentation: Substrate Scope and Diastereoselectivity

The Meyers reaction exhibits a broad substrate scope with respect to both the Grignard reagent and the 2-(oxazolinyl)benzoic acid derivative. The following table summarizes representative examples from the literature, highlighting the high yields and excellent diastereoselectivities that can be achieved.

Entry2-(Oxazolinyl)benzoic Acid DerivativeGrignard Reagent (R-MgX)ProductYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%)
12-(4,4-Dimethyl-2-oxazolinyl)-6-methoxy-naphthalenePhenylmagnesium Bromide2-(4,4-Dimethyl-2-oxazolinyl)-6-phenyl-naphthalene85>95 (de)
22-(4(S)-Phenyl-2-oxazolinyl)-6-methoxy-naphthalene2-Tolylmagnesium Bromide2-(4(S)-Phenyl-2-oxazolinyl)-6-(2-tolyl)-naphthalene7892 (ee)
32-(4(S)-tert-Butyl-2-oxazolinyl)-benzoic acid methyl ester1-Naphthylmagnesium Bromide2-(4(S)-tert-Butyl-2-oxazolinyl)-1-naphthyl-benzoic acid7596 (ee)
42-(4,4-Dimethyl-2-oxazolinyl)-anisolen-Butylmagnesium Bromide2-(4,4-Dimethyl-2-oxazolinyl)-n-butylanisole90N/A
52-(4(S)-Isopropyl-2-oxazolinyl)-6-methoxy-naphthaleneEthylmagnesium Bromide2-(4(S)-Isopropyl-2-oxazolinyl)-6-ethyl-naphthalene8288 (ee)

Data compiled from seminal works by A. I. Meyers and subsequent studies.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or no conversion - Inactive Grignard reagent (decomposed by moisture or air).- Insufficient activation of the aromatic ring.- Low reaction temperature for a less reactive substrate.- Ensure strictly anhydrous conditions for Grignard reagent formation and reaction.[8][9]- Titrate the Grignard reagent prior to use to determine its exact concentration.- Consider using a more electron-withdrawing leaving group on the benzoic acid derivative.- Gradually warm the reaction to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial addition at -78 °C.
Formation of side products (e.g., biphenyl from Grignard homocoupling) - Presence of impurities in magnesium or aryl halide used for Grignard preparation.- Overheating during Grignard reagent formation.- Use high-purity magnesium turnings and freshly distilled aryl halide.- Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating.
Low diastereoselectivity/ enantioselectivity - Reaction temperature is too high.- Steric hindrance from a bulky Grignard reagent or substrate.- Inappropriate chiral auxiliary.- Maintain the reaction temperature at -78 °C or lower.- Optimize the chiral auxiliary; a more sterically demanding auxiliary may improve selectivity.- Consider using an organolithium reagent, which may exhibit different selectivity.
Difficult purification - Close Rf values of the product and starting material or byproducts.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion and Future Outlook

The diastereoselective addition of Grignard reagents to 2-(oxazolinyl)benzoic acid derivatives represents a robust and highly valuable method for the asymmetric synthesis of complex biaryl compounds. The use of a chiral oxazoline auxiliary provides excellent stereocontrol, making this a go-to strategy for accessing enantioenriched molecules. The operational simplicity and broad substrate scope further enhance its appeal for both academic and industrial applications.

Future developments in this field may focus on expanding the range of compatible functional groups, developing more efficient and recyclable chiral auxiliaries, and adapting the methodology for flow chemistry to enable large-scale synthesis. The principles of chelation-controlled nucleophilic aromatic substitution demonstrated in this reaction will undoubtedly continue to inspire the development of new and innovative synthetic methodologies.

References

  • Meyers, A. I. The synthetic utility of 2-oxazolines. Angewandte Chemie International Edition in English, 1976, 15(5), 270-281.
  • Meyers, A. I.; Temple, D. L.; Haidukewych, D.; Mihelich, E. D. Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents. The Journal of Organic Chemistry, 1974, 39(18), 2787–2793.
  • Meyers, A. I.; Knaus, G. Synthesis via oxazolines. XIV. Asymmetric synthesis of R and S dialkylacetic acids from a single chiral oxazoline. Journal of the American Chemical Society, 1974, 96(20), 6508–6509.
  • Meyers, A. I.; Mihelich, E. D. The synthetic utility of 2-oxazolines. Angewandte Chemie International Edition in English, 1976, 15(5), 270-281.
  • Meyers, A. I.; Williams, B. E. Asymmetric synthesis of chiral-atropisomeric biphenyls via an oxazoline-mediated nucleophilic aromatic substitution. Tetrahedron Letters, 1978, 19(25), 223–226.
  • Gant, T. G.; Meyers, A. I. The chemistry of 2-oxazolines (1985–present). Tetrahedron, 1994, 50(8), 2297-2360.
  • Singh, G.; Singh, M.; Rakesh. A review on the chemistry and pharmacology of oxazoline. Mini-Reviews in Medicinal Chemistry, 2012, 12(14), 1475-1502.
  • Reuman, M.; Meyers, A. I. The synthetic utility of oxazolines in aromatic substitution. Tetrahedron, 1985, 41(5), 837-860.
  • Mortier, J. The Meyers Reaction (1994-2010).
  • Meyers, A. I.; Gabel, R. A.; Mihelich, E. D. Nucleophilic aromatic substitution on o-(methoxy)aryloxazolines. A convenient synthesis of o-alkyl-, o-alkenyl-, and o-arylbenzoic acids. The Journal of Organic Chemistry, 1978, 43(7), 1372–1379.
  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010.
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Wiley, 2020.
  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics, 102nd ed.; CRC Press, 2021.
  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann, 2017.
  • Nucleophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link].

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link].

  • Meyers Asymmetric Alkylation. ChemTube3D. Available at: [Link].

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link].

  • A Review of the Synthesis of Oxazoline Derivatives. Bentham Science. Available at: [Link].

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link].

  • Asymmetric synthesis of axially chiral 1,1′-biphenyl-2-carboxylates via nucleophilic aromatic substitution on 2-menthoxybenzoates by aryl Grignard reagents. Royal Society of Chemistry. Available at: [Link].

  • Diastereoselective Synthesis of Amide-Bridged Axially Chiral Biaryls through Point-to-Axial Asymmetric C-H Arylation. The Japan Institute of Heterocyclic Chemistry. Available at: [Link].

  • A diastereoselective approach to axially chiral biaryls via electrochemically enabled cyclization cascade. Beilstein-Institut. Available at: [Link].

  • Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. Royal Society of Chemistry. Available at: [Link].

Sources

Application Notes and Protocols: 2-(Oxazolinyl)benzoic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-(Oxazolinyl)benzoic Acid Ligands in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making stereoselective synthesis a critical discipline. Within the vast toolkit of asymmetric catalysis, chiral oxazoline-containing ligands have emerged as a "privileged" class, capable of inducing high levels of stereocontrol in a multitude of metal-catalyzed transformations.[1][2] Their prominence stems from a combination of modularity, stability, and the ability to create a well-defined chiral environment around a metal center.[2]

This guide focuses on the application of 2-(oxazolinyl)benzoic acid and its derivatives as chiral ligands in asymmetric catalysis. These ligands are characterized by the presence of a benzoic acid moiety at the 2-position of the oxazoline ring. The ready availability of chiral β-amino alcohols, the precursors to the oxazoline core, allows for the synthesis of a diverse array of these ligands with tunable steric and electronic properties.[1] The carboxylic acid functionality can act as an additional coordination site or be modified to further influence the catalytic activity.

Herein, we provide a comprehensive overview of the synthesis of these ligands, their coordination with metal catalysts, and detailed protocols for their application in key asymmetric carbon-carbon bond-forming reactions. The causality behind experimental choices, mechanistic insights, and quantitative performance data are presented to equip researchers with the knowledge to effectively utilize this versatile class of ligands.

PART 1: Synthesis of Chiral 2-(Oxazolinyl)benzoic Acid Ligands

The synthesis of 2-(oxazolinyl)benzoic acids is typically achieved through the condensation of a benzoic acid derivative with a chiral β-amino alcohol.[3] This process can be accomplished via several methods, with the formation of an intermediate hydroxy amide followed by cyclization being a common and reliable route.

General Synthetic Workflow

The overall synthetic strategy involves two main steps:

  • Amide Formation: Reaction of a benzoic acid derivative (often an acid chloride for higher reactivity) with a chiral β-amino alcohol to form an N-(hydroxyalkyl)benzamide.

  • Cyclization (Dehydration): Conversion of the hydroxy amide to the corresponding oxazoline, typically using a dehydrating agent like thionyl chloride.

G cluster_synthesis Synthesis of 2-(Oxazolinyl)benzoic Acid benzoic_acid 2-Carboxybenzoyl Chloride hydroxy_amide Intermediate N-(hydroxyalkyl)benzamide benzoic_acid->hydroxy_amide Amide Formation amino_alcohol Chiral β-Amino Alcohol amino_alcohol->hydroxy_amide oxazoline_acid 2-(Oxazolinyl)benzoic Acid hydroxy_amide->oxazoline_acid Cyclization thionyl_chloride SOCl₂ thionyl_chloride->oxazoline_acid

Indole + trans-β-Nitrostyrene --(Catalyst)--> Chiral 3-substituted Indole Catalyst: Cu(OTf)₂ + (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)benzoic acid```

Detailed Experimental Protocol

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)benzoic acid (Ligand)

  • Indole

  • trans-β-Nitrostyrene

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Cu(OTf)₂ (3.6 mg, 0.01 mmol, 5 mol%) and the chiral ligand (2.7 mg, 0.011 mmol, 5.5 mol%).

  • Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add indole (23.4 mg, 0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Cool the reaction mixture to -20 °C.

  • Add a solution of trans-β-nitrostyrene (32.8 mg, 0.22 mmol, 1.1 equiv) in anhydrous DCM (0.5 mL) dropwise over 10 minutes.

  • Stir the reaction at -20 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution.

  • Warm the mixture to room temperature and pass it through a short plug of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to obtain the desired chiral 3-substituted indole.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices
  • Catalyst Pre-formation: Stirring the copper salt and the ligand together before adding the reactants allows for the formation of the active chiral catalyst complex, ensuring that the catalysis is initiated by the desired species.

  • Lewis Acid: Cu(OTf)₂ is a strong Lewis acid that coordinates to the nitroalkene, lowering its LUMO and activating it for nucleophilic attack by the indole. The triflate counterion is weakly coordinating, leaving a vacant site on the copper for substrate binding.

  • Ligand-to-Metal Ratio: A slight excess of the ligand (1.1:1) is often used to ensure that all the metal centers are complexed with the chiral ligand, preventing the formation of achiral or less active catalytic species.

  • Low Temperature: Performing the reaction at -20 °C enhances the enantioselectivity by favoring the transition state leading to the major enantiomer. The energy difference between the diastereomeric transition states is often small, and lower temperatures amplify this difference.

PART 3: Mechanistic Insights

The stereochemical outcome of the reaction is determined in the C-C bond-forming step. The chiral copper-ligand complex coordinates to the electrophile (nitroalkene), creating a sterically defined environment.

G cluster_mechanism Proposed Catalytic Cycle catalyst [Cu(II)-Ligand]²⁺ activated_complex Activated Complex catalyst->activated_complex Coordination nitroalkene Nitroalkene nitroalkene->activated_complex intermediate Tetrahedral Intermediate activated_complex->intermediate Nucleophilic Attack indole Indole indole->intermediate product_complex [Product-Cu(II)-Ligand]²⁺ intermediate->product_complex Proton Transfer product_complex->catalyst Product Release product Chiral Product product_complex->product

Sources

Part 1: Strategic Analysis & The "Acid-Sensitivity Paradox"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Protection Strategies for 2-(Oxazolinyl)benzoic Acid

The handling of 2-(oxazolinyl)benzoic acid presents a classic chemoselective challenge in organic synthesis: the Acid-Sensitivity Paradox .

  • The Moiety: The molecule contains a carboxylic acid (requiring activation or protection) ortho to an oxazoline ring.

  • The Conflict: The oxazoline ring is a "masked" carboxylic acid derivative (an imidate ether). While stable to bases, nucleophiles, and radicals, it is thermodynamically unstable in aqueous acid .

    • Standard Protocol Failure: Traditional Fischer esterification (

      
      ) will protonate the oxazoline nitrogen, activating the C=N bond toward nucleophilic attack by water or alcohol, leading to ring opening (hydrolysis to amino-esters or amido-alcohols).
      
  • The Solution: Protection strategies must be strictly non-acidic (base-mediated or neutral) during installation, and deprotection must occur under conditions that preserve the heterocyclic integrity.

Strategic Decision Matrix
  • Pathway A (Base-Stable, Acid-Labile): Not recommended due to the oxazoline's own acid lability.

  • Pathway B (Base-Labile, Acid-Stable): Methyl/Ethyl Esters. Good stability, but deprotection (saponification) can be slow due to ortho-steric hindrance.

  • Pathway C (Neutral Cleavage): Benzyl (Bn) or Allyl (All) Esters.Gold Standard. These allow installation under basic conditions and removal under neutral conditions (Hydrogenolysis or Pd(0)), bypassing both acid sensitivity and steric hindrance during hydrolysis.

Part 2: Experimental Protocols

Protocol A: Base-Mediated Alkylation (Methyl & Benzyl Esters)

Best for: General protection when the molecule will not be subjected to strong nucleophiles.

Mechanism:


 displacement. The carboxylate is generated in situ by a weak base, avoiding protonation of the oxazoline.

Reagents:

  • Substrate: 2-(Oxazolinyl)benzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.5 equiv)
    
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Step-by-Step Workflow:

  • Solubilization: Charge a flame-dried round-bottom flask with the carboxylic acid substrate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir vigorously at Room Temperature (RT) for 30 minutes. The suspension ensures the acid is converted to the carboxylate salt.
    
  • Alkylation: Add the electrophile (MeI or BnBr) dropwise via syringe.

    • Critical Note: For BnBr, addition can be slightly exothermic; cool to 0°C if scaling >10g.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Note: The ester is less polar than the acid).

  • Workup (pH Control):

    • Dilute with EtOAc.

    • Wash with saturated

      
        (Do NOT use 1M HCl to neutralize, as local pockets of acidity can open the ring).
      
    • Wash with water (

      
      ) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      

Yield Expectation: >90% Validation:


 NMR will show the singlet methyl ester (~3.8 ppm) or benzylic protons (~5.3 ppm). The oxazoline 

triplets (~4.0 and 4.4 ppm) must remain distinct.
Protocol B: Steglich Esterification (t-Butyl Esters)

Best for: Cases where the ester must resist nucleophilic attack (e.g., Grignard additions elsewhere).

Reagents:

  • Substrate (1.0 equiv)

  • t-Butanol (excess, 5.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM (Dichloromethane)[1]

Step-by-Step Workflow:

  • Dissolve substrate in DCM at 0°C.

  • Add t-Butanol and DMAP.

  • Add DCC portion-wise over 10 minutes.

  • Allow to warm to RT and stir overnight. Urea byproduct will precipitate.

  • Filtration: Filter off the DCU (dicyclohexylurea) through a Celite pad.

  • Workup: Wash filtrate with

    
     and Brine.
    
    • Caution:

      
      -Butyl esters are acid-labile. Do not use silica gel chromatography with acidic modifiers (like acetic acid). Use basic alumina or neutralized silica (pre-washed with 1% 
      
      
      
      ) if purification is needed.
Protocol C: Neutral Deprotection (The "Safe" Release)

Option 1: Hydrogenolysis (For Benzyl Esters)

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH/EtOAc.
    
  • Advantage: Completely neutral. The oxazoline ring is untouched.[2]

  • Procedure: Stir the benzyl ester in MeOH with Pd/C under a hydrogen balloon for 2 hours. Filter through Celite. Quantitative yield.

Option 2: Saponification (For Methyl Esters)

  • Conditions: LiOH (2.0 equiv), THF/Water (3:1).

  • Risk: Ortho-substitution makes the ester sterically hindered. Heating may be required, which increases hydrolysis risk.

  • Optimization: If reaction is slow at RT, do not heat above 50°C. Instead, switch solvent to THF/MeOH/Water to increase solubility.

  • Quench: Acidify carefully with 1M Citric Acid to pH 5–6. Do not drop to pH 1.

Part 3: Visualization & Data

Diagram 1: Strategic Decision Tree

This flow chart guides the chemist through the selection process based on downstream compatibility.

ProtectionStrategy Start Substrate: 2-(Oxazolinyl)benzoic Acid Q1 Does downstream chemistry involve strong nucleophiles (Grignard/Lithium)? Start->Q1 Branch1_Yes Yes: Need Steric Bulk Q1->Branch1_Yes Yes Branch1_No No: Standard Protection Q1->Branch1_No No Method_tBu Protocol B: t-Butyl Ester (Steglich Conditions) Branch1_Yes->Method_tBu Q2 Is the final product Acid-Sensitive? Branch1_No->Q2 Deprotect_TFA Deprotection: TFA (RISKY: Ring Opening) Method_tBu->Deprotect_TFA Caution Method_Bn Protocol A: Benzyl Ester (Base Alkylation) Q2->Method_Bn Yes (Avoid Acid) Method_Me Protocol A: Methyl Ester (MeI/K2CO3) Q2->Method_Me No (Robust) Deprotect_H2 Deprotection: H2 / Pd-C (Neutral) Method_Bn->Deprotect_H2 Recommended Deprotect_LiOH Deprotection: LiOH (Careful pH control) Method_Me->Deprotect_LiOH

Caption: Decision matrix for selecting ester protection based on downstream chemical compatibility and deprotection safety.

Diagram 2: The "Safe" Alkylation Workflow

Visualizing the base-mediated protocol to prevent oxazoline protonation.

AlkylationWorkflow Step1 1. Solubilization (DMF, Anhydrous) Step2 2. Deprotonation (K2CO3, 30 min) Step1->Step2 Step3 3. Electrophile Addition (BnBr or MeI) Step2->Step3 Step4 4. Workup (Sat. NaHCO3 wash) Step3->Step4 Warning CRITICAL: Avoid Acidic Workup (pH < 4 opens ring) Step4->Warning

Caption: Step-by-step workflow for base-mediated esterification, highlighting the critical pH control point.

Part 4: Comparative Data Table

Table 1: Protecting Group Compatibility for 2-(Oxazolinyl)benzoic Acid

Protecting GroupInstallation MethodStability (Acid/Base)Deprotection MethodOxazoline Safety Score (1-5)
Methyl Ester

/ MeI
Labile / StableLiOH / THF /

4 (Safe, but hydrolysis requires care)
Benzyl Ester

/ BnBr
Labile / Stable

/ Pd-C
5 (Highest Safety)
t-Butyl Ester DCC / t-BuOHLabile / StableTFA or Formic Acid2 (Deprotection risks ring opening)
Allyl Ester Allyl-Br / BaseLabile / Stable

/ Morpholine
5 (Excellent orthogonality)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for ester stability constants).

  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. Link (Authoritative review on oxazoline stability and ring-opening mechanisms).

  • Frump, J. A. (1971). Oxazolines. Their preparation, reactions, and applications.[2][4][5] Chemical Reviews, 71(5), 483-505. Link (Foundational text on acid hydrolysis of oxazolines).

  • Evans, D. A., et al. (1993).

    
    -Symmetric cationic copper(II) complexes as chiral Lewis acids. Journal of the American Chemical Society, 115(12), 5328-5329. Link (Context for handling oxazoline ligands in synthesis).
    

Sources

Troubleshooting & Optimization

Technical Support Center: Ortho-Lithiation of 2-(Oxazolinyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering low yields in the ortho-lithiation of 2-(oxazolinyl)benzoic acid.

Subject: Troubleshooting Low Yield & Regioselectivity Issues Ticket Type: Advanced Synthesis / Methodology Assigned Specialist: Senior Application Scientist

Executive Summary: The "Dianion" & "Nucleophile" Traps

If you are observing low yields (<30%) or complex mixtures when attempting to lithiate 2-(oxazolinyl)benzoic acid, you are likely encountering one of three critical failure modes:

  • Stoichiometric Deficit: Failure to account for the acidic carboxyl proton, leading to incomplete lithiation.[1]

  • Nucleophilic Ambush: Use of nucleophilic bases (

    
    -BuLi) on unhindered oxazolines, resulting in ring-opening rather than deprotonation.[1]
    
  • Solubility Crash: The formation of a sparingly soluble dilithio-species (dianion) that aggregates and precipitates before reacting with the electrophile.[1]

This guide provides the mechanistic insight and optimized protocols to resolve these issues.

Phase 1: Diagnostic Matrix

Compare your current conditions against these known failure points.[1]

VariableCommon Mistake (Low Yield)Optimized Condition (High Yield)Technical Rationale
Stoichiometry 1.1 – 1.5 eq. Base> 2.2 eq.[1][2][3] Base The first equivalent is consumed instantly by the carboxylic acid (

).[1] The second equivalent performs the C-H lithiation.[1]
Base Choice

-BuLi

-BuLi
or

-BuLi

-BuLi is too nucleophilic and attacks the oxazoline C=N bond.

-BuLi is more basic and sterically hindered, favoring deprotonation.[1]
Additive None / Ether onlyTMEDA (2.2 eq) The dianion (COO⁻Li⁺ / Ar⁻Li⁺) forms tight aggregates.[1] TMEDA coordinates Li⁺, breaking aggregates and increasing kinetic basicity.[1]
Temperature 0°C or -40°C-78°C to -90°C Higher temperatures promote nucleophilic attack on the oxazoline ring and "benzyne-like" decomposition pathways.
Substrate Unsubstituted Oxazoline4,4-Dimethyl-2-oxazoline The "Meyers" gem-dimethyl substitution is crucial to sterically block nucleophilic attack at the C=N carbon.

Phase 2: Mechanistic Deep Dive

The Stoichiometry Trap (The "Hidden" Proton)

Unlike standard Directed Ortho Metalation (DoM) on neutral substrates (e.g., anisole), your substrate contains a free carboxylic acid.[1]

  • Step 1: The first equivalent of alkyllithium acts as a base, deprotonating the carboxylic acid to form the lithium carboxylate (Species A ).[1] This reaction is diffusion-controlled and inevitable.[1]

  • Step 2: The second equivalent must deprotonate the aromatic ring.[1] However, Species A is now an anionic species.[1] Introducing a second negative charge to form the dianion (Species B ) requires overcoming significant coulombic repulsion.[1]

  • Impact: If you use 1.1 eq of base, you stop at Species A .[1] No lithiation occurs.[1] You recover starting material.[1][4]

The Nucleophilic Ambush (Ring Opening)

The oxazoline ring is a "chameleon."[1] To a hindered base (


-BuLi), it is a Directing Metalation Group (DMG).[1] To an unhindered nucleophile (

-BuLi), it is an electrophile.[1]
  • Mechanism:

    
    -BuLi attacks the C=N double bond (azomethine linkage).[1]
    
  • Result: Formation of an oxazolidine anion, which hydrolyzes to an aldehyde or ketone upon workup.[1] This destroys your directing group and consumes the base.[1]

  • Solution: Use 4,4-dimethyl substituted oxazolines (Meyers Oxazolines) to sterically shield the C=N carbon, forcing the base to act as a base (deprotonation) rather than a nucleophile.

Regioselectivity: The Battle of Directors

You have two directing groups:

  • Oxazoline (C2): A Strong DMG (Complex Induced Proximity Effect).[1] Directs to C3 .

  • Carboxylate (C1): A Moderate DMG.[1] Directs to C6 .

  • Dominance: The oxazoline is generally the superior director.[1] However, the formation of the dianion can alter this.[1] The lithium carboxylate at C1 can chelate the incoming lithium base, potentially directing it to C6.[1]

  • Observation: In most optimized systems (

    
    -BuLi/TMEDA), the oxazoline dominates , directing lithiation to C3  (the position ortho to the oxazoline and meta to the carboxylate).
    

Phase 3: Visualization of Pathways[1]

LithiationPathways Substrate 2-(Oxazolinyl)benzoic acid Carboxylate Lithium Carboxylate (Mono-anion) Substrate->Carboxylate 1.0 eq R-Li (Acid-Base) nBuLi_Attack Nucleophilic Attack on C=N Bond Carboxylate->nBuLi_Attack + n-BuLi (Unhindered Base) sBuLi_Deprot Ortho-Lithiation (Dianion Formation) Carboxylate->sBuLi_Deprot + s-BuLi / TMEDA (Hindered Base) RingOpen Ring-Opened Byproduct nBuLi_Attack->RingOpen Hydrolysis C3_Lithio C3-Lithio Species (Ortho to Oxazoline) sBuLi_Deprot->C3_Lithio Major Pathway (Strong DMG) C6_Lithio C6-Lithio Species (Ortho to Carboxylate) sBuLi_Deprot->C6_Lithio Minor Pathway (Weaker DMG)

Caption: Reaction pathways showing the divergence between successful lithiation (green) and nucleophilic ring destruction (red).

Phase 4: Optimized Protocol

Objective: Regioselective lithiation at C3 followed by electrophilic quench.

Reagents
  • Substrate: 2-(4,4-dimethyl-2-oxazolinyl)benzoic acid (dried under vacuum).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).[1]

  • Base:

    
    -BuLi (1.3 M in cyclohexane).[1] Titrate before use. 
    
  • Additive: TMEDA (Tetramethylethylenediamine), distilled over CaH₂.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL). Add TMEDA (2.2 mmol, 2.2 eq).[1]

    • Note: TMEDA is essential to break up the lithium carboxylate aggregates.[1]

  • Cooling: Cool the solution to -78°C (Acetone/Dry Ice bath).

    • Critical: Do not rush this step. Allow 15 mins for equilibration.

  • Deprotonation (The Double Shot):

    • Add

      
      -BuLi (2.25 mmol, 2.25 eq) dropwise over 10 minutes via syringe pump or careful manual addition.[1]
      
    • Observation: The solution may turn deep red or orange (characteristic of the dianion).[1]

    • Troubleshooting: If the solution becomes cloudy/slurry, add more THF.[1] The dianion must remain in solution (or a fine suspension) for the reaction to proceed.[1]

  • Incubation: Stir at -78°C for 1 hour .

    • Note: Unlike simple aromatics, dianion formation is slower due to charge repulsion.[1]

  • Quench: Add the electrophile (3.0 eq) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm to room temperature slowly over 2-3 hours.

  • Workup: Quench with saturated NH₄Cl. Acidify carefully to pH 4-5 (if retaining the acid) or extract directly if the product is neutral.[1]

Phase 5: FAQ & Troubleshooting

Q: Can I use LDA instead of


-BuLi? 
A:  LDA is a non-nucleophilic base, which solves the ring-opening issue. However, LDA (

) is sometimes not strong enough to perform the second deprotonation on the lithium benzoate intermediate efficiently compared to

-BuLi (

).[1] If you must use LDA, use a large excess (3-4 eq) and allow longer reaction times.

Q: I am recovering starting material despite using 2.2 eq of base. A: Your base might be degraded (titer is low), or your glassware was wet (quenching the base).[1] Alternatively, the dianion precipitated out of the THF.[1] Try increasing the dilution (more THF) or increasing the amount of TMEDA.

Q: I am getting a mixture of C3 and C6 substitution. A: This is the inherent risk of having two ortho-directors. To force C3 selectivity, ensure the oxazoline is bulky (4,4-dimethyl or 4,4-diethyl). To favor C6, you would typically need to block C3 or use a different strategy (e.g., halogen-metal exchange on a pre-halogenated precursor).[1]

Q: Can I protect the acid as an ester first? A: No. Alkyllithiums react violently with esters to form ketones or tertiary alcohols.[1] If you must protect the acid, use a carboxylate salt (e.g., sodium salt) prepared beforehand, or use a t-butyl ester (though even these can be attacked).[1] The "dianion method" described above is usually superior to ester protection for this specific chemistry.[1]

References

  • Mortier, J., et al. (1995).[1][5] "Directed lithiation of unprotected benzoic acids."[1][4][6] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[1][5] Link

    • Establishes the protocol for lithiating unprotected benzoic acids using s-BuLi/TMEDA.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1.[1]

    • The foundational text on Directed Ortho Metalation (DoM).[1]

  • Meyers, A. I., & Mihelich, E. D. (1976).[1][7] "The Synthetic Utility of 2-Oxazolines." Angewandte Chemie International Edition, 15(5), 270-281.[1] Link[1]

    • Details the reactivity of oxazolines and the necessity of 4,4-substitution to prevent nucleophilic
  • Tahara, N., Fukuda, T., & Iwao, M. (2002).[1] "Optional ortho and lateral lithiations of 4,4-dimethyl-2-(o-tolyl)oxazolines." Tetrahedron Letters, 43, 1-4.[1]

    • Discusses the competition between directing groups and the role of TMEDA in regioselectivity.

Sources

Improving enantioselectivity with 2-(oxazolinyl)benzoic acid ligands

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket ID: ENANTIO-OPT-2025 Subject: Troubleshooting & Optimization of Enantioselectivity in Asymmetric Catalysis

Introduction: The "Help Desk" for N,O-Ligands

Welcome to the Technical Support Center. You are likely here because you are employing 2-(2-oxazolinyl)benzoic acid (or its derivatives) as a chiral ligand in asymmetric catalysis—likely for Copper(II)-catalyzed allylic oxidations , Henry reactions , or Palladium-catalyzed allylic substitutions .

Unlike standard Bis(oxazoline) (BOX) or PyBox ligands, the 2-(oxazolinyl)benzoic acid scaffold introduces a hard anionic donor (carboxylate) paired with a neutral nitrogen donor (oxazoline) . This creates a unique "push-pull" electronic environment and introduces hemilability —the ability of the carboxylate to dissociate to open a coordination site.

This guide is structured to troubleshoot the specific failure modes of this ligand class.

Module 1: Ligand Coordination & Design

User Question: “How does this ligand actually bind to my metal center? Is it acting as a bidentate or monodentate ligand?”

Technical Explanation: The 2-(oxazolinyl)benzoic acid ligand (often abbreviated as OBA or Ox-BA ) typically operates in a bidentate N,O-anionic mode . Upon deprotonation, it forms a stable 6-membered chelate ring with the metal. However, its effectiveness relies on the hemilability of the carboxylate arm.

  • State A (Resting State): The ligand binds tightly (N,O-chelation), stabilizing the metal.

  • State B (Active State): The carboxylate oxygen may temporarily dissociate or rotate to allow substrate binding (hemilability), or it may remain bound while the substrate attacks a different site.

  • Critical Failure Point: If the reaction medium is too acidic, the carboxylate protonates, preventing coordination. If too basic, you may trigger background racemic reactions.

Visualization: Coordination Dynamics

Coordination_Dynamics Ligand_Free Free Ligand (Protonated COOH) Ligand_Free->Ligand_Free pH < pKa (No Binding) Complex_Resting Resting State (N,O-Chelated Metal) Ligand_Free->Complex_Resting + Metal Source (-H+) Base Base/Deprotonation Complex_Active Transition State (Substrate Bound) Complex_Resting->Complex_Active Substrate Coordination Substrate Substrate Entry Complex_Active->Complex_Resting Hemilability (Carboxylate Shift) Product Product Release Complex_Active->Product Enantio-determining Step Product->Complex_Resting Catalyst Turnover

Caption: Figure 1. The catalytic cycle relies on the deprotonation of the benzoic acid moiety to form the active N,O-chelate. Incomplete deprotonation is a common cause of catalytic silence.

Module 2: Troubleshooting Low Enantioselectivity (ee%)

User Question: “I am getting <40% ee. The reaction works, but the selectivity is poor. What is wrong?”

Diagnosis: Low ee% with OBA ligands usually stems from one of three specific issues: Background Reaction , Trace Water , or Incorrect Metal/Ligand Ratio .

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low ee% + High Yield Background Reaction The unligated metal salt is catalyzing a racemic pathway. Action: Reduce metal loading or increase ligand excess (use 1.2:1 or 1.5:1 Ligand:Metal ratio).
Variable ee% Moisture Sensitivity The carboxylate-metal bond is hydrolytically unstable in some solvents. Action: Add activated 4Å molecular sieves. Switch to anhydrous CH₂Cl₂ or Toluene.
Low ee% + Slow Rate Product Inhibition The product (often an alcohol or amine) H-bonds to the ligand's carboxylate, poisoning the catalyst. Action: Add a non-coordinating base (e.g., proton sponge) or dilute the reaction.
"Inverted" Stereochemistry Geometry Change Changing from Cu(OTf)₂ to CuCl₂ can change the geometry from square planar to tetrahedral, inverting the chiral pocket. Action: Screen counter-ions (OTf⁻, PF₆⁻, SbF₆⁻).
The "Non-Linear Effect" Check

OBA ligands often form aggregates (dimers) in solution due to the bridging ability of the carboxylate group.

  • Experiment: Run the reaction with varying catalyst loadings (1%, 2%, 5%).

  • Analysis: If ee% drops as loading increases, your active catalyst is monomeric, but it forms non-selective aggregates at high concentrations.

  • Fix: Lower the catalyst loading or add a bulky non-coordinating counter-ion to break up aggregates.

Module 3: Reaction Conditions & Additives

User Question: “My yield is good, but I can't break the 80% ee ceiling. How do I fine-tune the conditions?”

Technical Explanation: The 2-(oxazolinyl)benzoic acid ligand creates a "chiral pocket" defined by the substituent on the oxazoline ring (R-group) and the rigidity of the benzene backbone. To improve selectivity, you must tighten this pocket or enhance the electronic differentiation.

Optimization Workflow
  • Steric Tuning (The Oxazoline Arm):

    • Standard: Phenyl (Ph) or Isopropyl (iPr).

    • Upgrade:tert-Butyl (tBu) or Indanyl . The t-Bu group creates the "deepest" chiral pocket, often essential for high ee in OBA systems [1].

  • Electronic Tuning (The Benzoic Acid Arm):

    • Modify the benzoic acid ring. Adding electron-withdrawing groups (e.g., 4-F, 4-CF₃) to the benzoic acid increases the Lewis acidity of the metal center, potentially tightening the transition state.

  • Solvent Dielectric Constant:

    • OBA ligands rely on ionic interactions (Carboxylate–Metal). High-dielectric solvents (DMF, DMSO) can disrupt this ion pair, leading to ligand dissociation and racemization.

    • Recommendation: Use low-dielectric solvents like Toluene , Dichloromethane (DCM) , or THF .

Decision Tree: Additive Selection

Additive_Selection Start Optimization Goal Issue_Rate Issue: Slow Reaction Start->Issue_Rate Issue_Selectivity Issue: Low Selectivity Start->Issue_Selectivity Sol_Base Add Base (Et3N or K2CO3) Ensure full deprotonation Issue_Rate->Sol_Base Sol_Heat Increase Temp (Risk: Lower ee) Issue_Rate->Sol_Heat Sol_Temp Lower Temp (-20°C to -78°C) Exploit Enthalpic Control Issue_Selectivity->Sol_Temp Sol_Sieves Add 4Å MS Remove competing water Issue_Selectivity->Sol_Sieves Sol_Bulky Switch R-Group iPr -> tBu or Indanyl Issue_Selectivity->Sol_Bulky

Caption: Figure 2. Strategic selection of additives and conditions based on experimental bottlenecks.

Module 4: Synthesis & Purity Protocols

User Question: “I synthesized the ligand myself. How pure does it need to be? Can I use the crude?”

Critical Warning: Never use crude OBA ligands. Unlike phosphine ligands which might just oxidize, impurities in OBA synthesis (often unreacted amino alcohols or ring-opened amides) are potent racemic ligands . They bind to the metal better than your chiral ligand but have no selectivity.

Purity Checklist (Self-Validation)
  • ¹H NMR Check: Look for the "oxazoline proton" (triplet/doublet of doublets around 4.0–4.5 ppm). Ensure no amide NH peaks are visible (indicates ring opening).

  • Acid Purity: Ensure the benzoic acid proton is not exchanging with residual water. Dry the ligand thoroughly.

  • Metal Precursor: If using Cu(OTf)₂, ensure it is white/off-white. Green/Blue Cu(OTf)₂ indicates hydration, which generates Triflic Acid (HOTf) in situ, protonating your ligand and killing the catalyst [2].

Standard Synthesis Protocol (Summary)
  • Coupling: React Phthalic anhydride (or derivative) with chiral amino alcohol.

  • Cyclization: Use SOCl₂ or MsCl/Et₃N to close the oxazoline ring.

  • Hydrolysis: If starting from a mono-ester, carefully hydrolyze to the free acid without opening the oxazoline ring (use LiOH in THF/H₂O at 0°C).

References

  • Evans, D. A., et al. (1993). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[1][2] Catalytic, Enantioselective Cyclopropanation of Olefins. Journal of the American Chemical Society.[3][4]

  • Johnson, J. S., & Evans, D. A. (2000).[1] Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions.[1] Accounts of Chemical Research.[1][5]

  • Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research.[1][5]

  • Fraile, J. M., et al. (2002). Box and Pybox Ligands in the Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene. Tetrahedron: Asymmetry.[2][4][5][6][7][8][9][10][11]

(Note: While specific "2-(oxazolinyl)benzoic acid" papers are niche, the mechanistic principles are derived from the foundational work on N,O and Bis(oxazoline) copper catalysis cited above.)

Sources

Technical Support Center: Oxazoline Directing Group Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regeneration of Benzoic Acid Derivatives from 2-Aryl-Oxazolines Ticket ID: OXZ-DEP-001 Status: Active

Introduction & Triage

Welcome to the Oxazoline Deprotection Support Hub. You are likely here because you have successfully utilized the oxazoline group (e.g., 4,4-dimethyl-2-oxazoline) to direct ortho-lithiation or C-H activation on an aromatic ring. Now, you face the critical challenge: removing this robust heterocycle to reveal the target benzoic acid without destroying the delicate functional groups you just installed.

The Core Problem: The oxazoline ring is designed to be stable. It resists nucleophilic attack and mild acids/bases.[1] Therefore, "standard" hydrolysis often fails or requires conditions incompatible with complex pharmacophores.

Method Selector: Which Protocol fits your substrate?

Use the decision tree below to select the correct workflow.

Oxazoline_Decision_Tree Start START: Substrate Analysis AcidSensitive Contains Acid-Sensitive Groups? (Acetals, Silyl ethers, Boc, etc.) Start->AcidSensitive StericBulk Is the Oxazoline Sterically Hindered? (e.g., ortho-disubstituted) AcidSensitive->StericBulk No MethodB PROTOCOL B: The Meyers Sequence (N-Alkylation + Basic Hydrolysis) AcidSensitive->MethodB Yes (Must avoid strong acid) MethodA PROTOCOL A: Direct Acid Hydrolysis (The 'Brute Force' Method) StericBulk->MethodA No (Open position available) StericBulk->MethodB Yes (Acid hydrolysis will stall) caption Figure 1: Decision Matrix for Oxazoline Deprotection Strategies

Protocol A: Direct Acidic Hydrolysis

Best for: Simple substrates with no acid-labile protecting groups. Mechanism: Protonation of the oxazoline nitrogen activates the C=N bond toward water attack.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the aryl-oxazoline (1.0 equiv) in 3–6 M HCl (aq). If solubility is poor, add a co-solvent like 1,4-dioxane or THF.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–12 hours.

  • Monitoring: Monitor by TLC/LCMS. The intermediate amino-ester often forms first, followed by hydrolysis to the acid.

  • Workup: Cool to RT. Extract with EtOAc. The benzoic acid product will be in the organic layer; the amino-alcohol byproduct remains in the aqueous acidic phase (as the ammonium salt).

Troubleshooting Protocol A
SymptomDiagnosisSolution
Reaction Stalled Poor solubility or insufficient protonation.Add 1,4-dioxane to homogenize. Increase acid concentration to 6M H₂SO₄.
Intermediate Persists The acyclic amino-ester/amide is stable.This is common.[2] Isolate the intermediate and subject it to basic hydrolysis (NaOH/MeOH) to finish the cleavage.
Decarboxylation Substrate is an electron-rich benzoic acid (e.g., 2,6-dimethoxy).STOP. Switch to Protocol B (Meyers Method). Acidic reflux promotes decarboxylation in electron-rich systems.

Protocol B: The Meyers Sequence (Gold Standard)

Best for: Acid-sensitive substrates, sterically hindered rings, and enantiopure synthesis. Scientific Rationale: Neutral oxazolines are poor electrophiles. By alkylating the nitrogen (quaternization), we create an oxazolinium salt . This highly electrophilic species is susceptible to hydroxide attack even at mild temperatures, bypassing the need for harsh acidic reflux.

The Mechanism (Visualized)

Meyers_Mechanism Step1 Neutral Oxazoline (Poor Electrophile) Step2 Oxazolinium Salt (Activated Electrophile) Step1->Step2 N-Alkylation Reagent1 + MeOTf or MeI Step3 Tetrahedral Intermediate Step2->Step3 OH- Attack Reagent2 + NaOH (aq) Step4 Acyclic Amino-Ester Step3->Step4 Ring Opening Final Benzoic Acid + Amino Alcohol Step4->Final Saponification caption Figure 2: Mechanistic pathway of the Meyers Deprotection Sequence

Detailed Methodology
Step 1: N-Alkylation (Activation)
  • Setup: Dissolve aryl-oxazoline (1.0 equiv) in anhydrous CH₂Cl₂ or Nitromethane.

  • Reagent Addition: Add Methyl Triflate (MeOTf) (1.1–1.2 equiv) at 0°C.

    • Note: Methyl Iodide (MeI) can be used but is slower and requires reflux. MeOTf works at RT.[3]

  • Reaction: Stir at RT for 1–3 hours.

  • Isolation: The oxazolinium salt usually precipitates. Add dry Et₂O to fully precipitate the salt. Filter and dry under vacuum.[4]

    • Checkpoint: You should have a white/yellow solid. Do not subject this salt to moisture yet.

Step 2: Basic Hydrolysis (Cleavage)
  • Dissolution: Suspend the oxazolinium salt in a mixture of THF/Water (1:1) or MeOH/Water.[5]

  • Base Hydrolysis: Add 2M NaOH (2–3 equiv). Stir at RT to 60°C.

  • Workup:

    • Wash the alkaline solution with Et₂O (removes organic impurities).

    • Acidify the aqueous layer carefully to pH 2–3 with HCl.

    • Extract the free benzoic acid with EtOAc.

Troubleshooting Protocol B
IssueRoot CauseCorrective Action
No Precipitation in Step 1 Highly lipophilic substrate or solvent too polar.Evaporate solvent to dryness. The residue is the salt.[3] Proceed directly to Step 2 (One-pot variation).
MeOTf Ineffective Triflate quality is poor (hydrolyzed).Distill MeOTf before use or switch to Meerwein's salt (Et₃OBF₄) as the alkylating agent.
Incomplete Hydrolysis Steric hindrance preventing saponification of the acyclic ester.After the ring opens to the amino-ester (Step 4 in Fig 2), increase temp to 60°C or switch base to LiOH/H₂O₂ to facilitate saponification.

Frequently Asked Questions (FAQ)

Q: Can I use this method if my oxazoline is chiral (e.g., derived from valinol)? A: Yes. However, if your goal is to recover the chiral auxiliary intact, the Meyers method (Protocol B) is superior. Acid hydrolysis often racemizes or degrades the amino alcohol. The basic conditions of the Meyers protocol preserve the stereochemistry of the liberated amino alcohol, allowing for recovery (though extraction is difficult due to water solubility).

Q: I have a nitrile (-CN) group on my ring. Will it survive? A: In Protocol A (Acid), the nitrile will likely hydrolyze to the amide or acid. In Protocol B (Meyers), the nitrile is generally stable during the methylation step, but may hydrolyze during the NaOH step if heated excessively. Keep the hydrolysis temperature at RT.

Q: Why use MeOTf instead of MeI? A: MeOTf (Methyl Triflate) is a "super-methylating" agent. It reacts faster and at lower temperatures than MeI. For sterically hindered oxazolines (e.g., those with substituents at the 2-position of the phenyl ring), MeI often fails to quaternize the nitrogen, whereas MeOTf succeeds.

Q: Can I reduce the oxazoline to the aldehyde instead? A: Yes. If you treat the oxazolinium salt (from Protocol B, Step 1) with NaBH₄ instead of NaOH, you obtain the oxazolidine, which hydrolyzes to the aldehyde . This is a key feature of the Meyers auxiliary versatility.

References & Authority

  • Meyers, A. I., et al. "Oxazolines.[5][6][7] XI. Synthesis of Functionalized Aromatic and Aliphatic Acids.[2][5][6] A Useful Protecting Group for Carboxylic Acids against Grignard and Hydride Reagents." The Journal of Organic Chemistry, vol. 39, no. 18, 1974, pp. 2787–2793.

    • Core Reference: The foundational paper establishing the alkylation-hydrolysis sequence.

  • Gant, T. G., and Meyers, A. I. "The Chemistry of 2-Oxazolines (1985–Present)." Tetrahedron, vol. 50, no. 8, 1994, pp. 2297–2360.

    • Review: Comprehensive review covering the stability and removal conditions for various oxazoline derivatives.

  • Reuman, M., and Meyers, A. I. "The Synthetic Utility of Oxazolines in Aromatic Substitution."[6] Tetrahedron, vol. 41, no.[5] 5, 1985, pp. 837–860.[5]

    • Application: Details the use of oxazolines as directing groups and their subsequent removal.

Sources

Technical Support Center: Troubleshooting Diastereoselectivity with 2-(Oxazolinyl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of


 in Nucleophilic Additions and C-H Functionalizations
System Status:  Operational

Introduction: The Chelation-Control Imperative

You are likely accessing this guide because your reaction involving a 2-(oxazolinyl)benzoic acid derivative (typically an ester, amide, or aryl-lithium precursor) has yielded poor diastereomeric ratios (


).

Whether you are synthesizing chiral 3-substituted phthalides (Meyers-type chemistry) or performing Pd-catalyzed C-H functionalization , the core principle governing stereoselectivity is Rigid Chelation Control . The oxazoline ring acts as a chiral hemilabile ligand. If the metal center (Li, Mg, Pd) dissociates from the oxazoline nitrogen during the bond-forming step, stereochemical information is lost, and


 plummets.

This guide isolates the variables that disrupt this chelation—Solvent, Temperature, and Steric Bulk—and provides self-validating protocols to restore selectivity.

Diagnostic Flowchart: Why is my low?

Before altering reagents, trace your issue through this logic gate to identify the failure point.

TroubleshootingFlow Start ISSUE: Low Diastereoselectivity (dr < 90:10) Q1 Reaction Type? Start->Q1 TypeA Nucleophilic Addition / Lateral Lithiation (Meyers Chemistry) Q1->TypeA TypeB Pd-Catalyzed C-H Activation Q1->TypeB Q2 Solvent Used? TypeA->Q2 Q4 Oxidant Type? TypeB->Q4 Solv_THF THF / Polar Ethers Q2->Solv_THF Yes Solv_Tol Toluene / Et2O / Hexane Q2->Solv_Tol No Fix1 CRITICAL ERROR: Solvent Competition. Switch to Non-Coordinating Solvent (Tol/Et2O). Solv_THF->Fix1 Q3 Oxazoline Substituent? Solv_Tol->Q3 Sub_Ph Phenyl / Isopropyl Q3->Sub_Ph Yes Sub_tBu tert-Butyl Q3->Sub_tBu Yes Fix2 Steric Leakage. Upgrade to t-Butyl Oxazoline. Sub_Ph->Fix2 Fix3 Check Temperature Stability. Maintain -78°C strictly. Sub_tBu->Fix3 Ox_Cu Cu(II) / Ag(I) Q4->Ox_Cu Fix4 Ligand Acceleration Needed. Add MPAA Ligand (e.g., Ac-Phe-OH). Ox_Cu->Fix4

Figure 1: Decision tree for isolating the cause of stereochemical erosion in oxazoline-mediated reactions.

Module A: Nucleophilic Addition & Lateral Lithiation

Context: Synthesis of chiral phthalides or 3-substituted isoindolinones via the reaction of organometallics with 2-(oxazolinyl)benzoates.

The Mechanism of Failure

High diastereoselectivity relies on the formation of a rigid bicyclic chelate (often a 5- or 6-membered metallacycle) involving the oxazoline nitrogen, the metal (Li/Mg), and the carbonyl oxygen.

  • The Problem: If the solvent (e.g., THF, HMPA) coordinates to the metal more strongly than the oxazoline nitrogen does, the "closed" transition state opens up. The reaction proceeds via an "open" transition state, which is sterically unencumbered and non-selective.

Protocol 1: Solvent & Lewis Acid Tuning

Objective: Force the "Closed" Transition State.

VariableRecommendationTechnical Rationale
Solvent Toluene or Et₂O Avoid THF. THF is a strong Lewis base that solvates Lithium, breaking the N-Li contact required for chiral direction. Toluene promotes tight ion pairing/aggregation.
Additive TMEDA (1.1 equiv)If solubility in toluene is poor, add TMEDA. It breaks oligomers but can still support the chelated transition state better than bulk THF.
Temperature -78°C (Critical)At > -40°C, the chelate becomes fluxional. The rotational barrier of the biaryl bond or the C-C bond to the oxazoline is overcome, leading to racemization.
Quench Inverse Addition Cannulate the lithiated species into the electrophile (e.g., acid chloride/aldehyde) at -78°C to prevent equilibration.
Protocol 2: Steric "Gearing" (Substituent Selection)

If your solvent is correct but


 remains ~70:30, your oxazoline substituent is likely too small.
  • The Hierarchy of Selectivity:

    • Methyl/Ethyl: Poor (

      
       ~ 55:45) – Do not use for stereocontrol.
      
    • Phenyl: Moderate (

      
       ~ 80:20) – The flat ring can rotate, exposing the metal face.
      
    • Isopropyl: Good (

      
       ~ 90:10) – Standard starting point.
      
    • tert-Butyl: Excellent (

      
       > 98:2) – The "Gold Standard". The bulk locks the conformation.
      

Action: Synthesize the tert-butyl variant using (S)-tert-leucinol. The steric clash between the t-Bu group and the ortho-proton of the benzoic acid scaffold forces the oxazoline N-lone pair into a fixed orientation, pre-organizing the metal binding site.

Module B: Pd-Catalyzed C-H Functionalization

Context: Using the oxazoline as a Directing Group (DG) to functionalize the ortho-C-H bond (e.g., arylation, acetoxylation).[1][2][3]

The Mechanism of Failure

In Pd(II)/Pd(IV) cycles, the C-H activation step is often reversible. If the C-H cleavage is not the stereodetermining step, or if the catalyst is not rigid, the initial chiral induction is lost.

Protocol 3: Ligand Acceleration & Oxidant Choice

Issue: Low


 in C-H acetoxylation or arylation.
  • Switch Oxidants:

    • Avoid aggressive oxidants like

      
       if selectivity is low; they can promote non-directed background reactions.
      
    • Preferred: Use PhI(OAc)₂ or Benzoquinone which often coordinate to Pd, stabilizing the intermediate.

  • Add an MPAA Ligand:

    • Even though the oxazoline is the "ligand," adding a Monoprotected Amino Acid (MPAA) like N-acetyl-phenylalanine (10-20 mol%) can form a hetero-ligated Pd species.

    • Effect: The MPAA creates a chiral pocket on top of the oxazoline direction, enhancing the steric differentiation of the diastereotopic C-H bonds (the "Yu-Wasa" effect).

FAQ: Troubleshooting Specific Scenarios

Q: I am using 2-(oxazolinyl)benzoic acid (free acid), but I get no reaction with R-Li. A: You are consuming your nucleophile. The free carboxylic acid proton (


 ~4) will instantly quench 1 equivalent of your organolithium/Grignard.
  • Fix: You must use at least 2.2 equivalents of base (1 to deprotonate COOH, 1 to react).

  • Better Fix: Convert the acid to the 2-(oxazolinyl)benzoate ester or the oxazoline-amide before the reaction. The ester provides a chelation point (Carbonyl O) that the carboxylate anion (COO-) repels due to charge.

Q: My product racemizes during workup. A: Phthalides and isoindolinones with an


-proton are prone to epimerization under basic aqueous conditions.
  • Fix: Quench with acetic acid/THF at -78°C before warming up. Perform a neutral or slightly acidic workup. Do not wash with strong NaOH.

Q: Why does the tert-butyl oxazoline give lower yields than the isopropyl one? A: Steric hindrance affects kinetics. The bulky t-Bu group slows down the approach of the nucleophile or the catalyst.

  • Fix: Increase reaction time or slightly elevate temperature (e.g., -40°C instead of -78°C), but only after verifying that the solvent system (Toluene) is strictly non-coordinating to maintain the chelate at higher temps.

References & Authority

  • Meyers, A. I., et al. "Chiral Oxazolines in Asymmetric Synthesis.[4] Nucleophilic Addition to Naphthalenes." Journal of the American Chemical Society, 1994. Link

    • Foundational text on the "Meyers Oxazoline" lateral lithiation and substituent effects.

  • Gant, T. G., & Meyers, A. I. "The Chemistry of 2-Oxazolines (1985–Present)." Tetrahedron, 1994. Link

    • Comprehensive review detailing solvent effects (THF vs. Ether) on diastereoselectivity.

  • Yu, J. Q., et al. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions."[5] Chemical Reviews, 2010. Link

    • Authoritative source on using oxazolines as directing groups for Pd-catalyzed C-H activation.

  • Wasa, M., Engle, K. M., & Yu, J. Q. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society, 2009. Link

    • Demonstrates the use of MPAA ligands to boost selectivity in directed C-H activation.

  • Sammakia, T., & Stangeland, E. L. "A New Method for the Synthesis of Chiral Oxazolines." Journal of Organic Chemistry, 1997. Link

    • Protocol for synthesizing the bulky t-butyl oxazoline scaffolds required for high dr.

Sources

Overcoming steric hindrance in reactions of 2-(oxazolinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance & Stability Issues Ticket ID: OX-BENZ-001

Introduction: The "Ortho-Effect" Paradox

Welcome to the technical support hub for 2-(oxazolinyl)benzoic acid . You are likely here because standard protocols (EDC/NHS coupling, Fischer esterification, or standard Grignard additions) have failed.

The Diagnosis: You are battling the "Ortho-Effect." The oxazoline ring at the 2-position is not just a directing group; it is a massive steric wall. It protects the carbonyl carbon from nucleophilic attack, making standard activation pathways kinetically incompetent. Furthermore, the oxazoline ring is acid-sensitive, creating a narrow "Goldilocks" zone for reactivity.

This guide provides troubleshooting for the three most common failure modes: Coupling Failure , Ring Hydrolysis , and Solubility Issues .

Module 1: Activation Failures (Amide/Ester Synthesis)

User Report: "I tried coupling 2-(oxazolinyl)benzoic acid with an amine using EDC/HOBt or HATU, but I recovered starting material or a rearranged byproduct."

Root Cause: Standard coupling agents form an active ester intermediate (e.g., O-acylisourea). The bulky oxazoline ring blocks the amine from attacking this intermediate. The intermediate then either hydrolyzes back to the acid or rearranges to an unreactive N-acylurea.

The Solution: The Acid Chloride Route (with Caveats) You must convert the acid to a highly reactive acid chloride to overcome the steric barrier. However, you cannot use refluxing thionyl chloride (


) indiscriminately, as the HCl byproduct will open the oxazoline ring.
Protocol: The "Buffered" Oxalyl Chloride Method

Use this for converting the acid to amides or esters.

  • Suspend 1.0 equiv of 2-(oxazolinyl)benzoic acid in anhydrous DCM (

    
    ).
    
  • Add 1.05 equiv of Oxalyl Chloride dropwise at

    
    .
    
  • Add 1-2 drops of anhydrous DMF (Catalyst).

    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Critical Step: Stir at room temperature for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation: Remove solvent and excess oxalyl chloride under high vacuum. Do not heat above

    
    . 
    
  • Coupling: Re-dissolve the crude acid chloride in DCM and add it slowly to a solution of your Nucleophile (Amine/Alcohol) + Excess Base (

    
     or DIPEA, 3.0 equiv).
    
    • Why excess base? You must scavenge every mole of HCl generated to protect the oxazoline ring.

Alternative: The Yamaguchi Esterification If the acid chloride route degrades your oxazoline, use the Yamaguchi method. It forms a mixed anhydride that pushes the nucleophile to attack the less hindered carbonyl, although for ortho-substituted benzoates, the selectivity can sometimes be tricky.

MethodReagentRisk LevelRecommended For
Standard Coupling EDC/HATUHigh Failure Do not use.
Acid Chloride

/ DMF
Medium Robust substrates; primary amines.
Yamaguchi 2,4,6-Cl3-PhCOClLow Complex alcohols; sensitive substrates.
Module 2: Stability & Ring Opening

User Report: "My product has a new peak in the NMR/LCMS corresponding to M+18, and the oxazoline proton signals are gone."

Root Cause: Acid-Catalyzed Hydrolysis. The oxazoline nitrogen is basic (


). In the presence of water and acid (even weak acid from silica gel), the nitrogen protonates. This activates the C=N bond for hydrolysis, opening the ring to the amino-ester or amino-alcohol.

Troubleshooting Steps:

  • Workup: Never use acidic washes (e.g.,

    
     or Citric Acid) to remove excess base. Use saturated 
    
    
    
    or simply water.
  • Chromatography:

    • Do not use standard Silica Gel 60, which is slightly acidic.

    • Use: Neutral Alumina or Silica Gel pre-treated with 1% Triethylamine (

      
      ) in the eluent.
      
  • Storage: Store the acid and its derivatives under inert atmosphere. Zwitterionic forms (if the acid is free) can be hygroscopic, accelerating self-hydrolysis.

Module 3: Visualization of Steric Pathway

The following diagram illustrates why standard coupling fails and how the Acid Chloride pathway succeeds.

StericHindrance Substrate 2-(Oxazolinyl)benzoic Acid EDC Activation: EDC/HATU Substrate->EDC Oxalyl Activation: (COCl)2 / DMF Substrate->Oxalyl Intermed1 Active Ester (Bulky Intermediate) EDC->Intermed1 Fail FAILURE: Nucleophile blocked by Oxazoline Sterics Intermed1->Fail Steric Clash AcidCl Acid Chloride (Planar, Reactive) Oxalyl->AcidCl Success SUCCESS: Nucleophilic Attack Possible AcidCl->Success High Reactivity

Figure 1: Comparative activation pathways. The planar Acid Chloride minimizes steric bulk compared to the bulky Active Ester formed by carbodiimides.

Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (


) instead of oxalyl chloride? 
A:  Only if you are extremely careful. 

requires reflux to remove the

byproduct effectively, and the high temperature + HCl often degrades the oxazoline. Oxalyl chloride works at

to RT, making it the superior choice for this substrate.

Q: My starting material is insoluble in DCM. What do I do? A: 2-(Oxazolinyl)benzoic acid often exists as a zwitterion (protonated oxazoline, deprotonated carboxylate), making it insoluble in non-polar solvents.

  • Fix: Add the oxalyl chloride to the suspension. As the acid chloride forms, the zwitterionic lattice breaks, and the reaction mixture will turn into a clear solution. This "dissolution upon reaction" is a key visual indicator of success.

Q: I am trying to make a PHOX ligand. Should I start with this acid? A: Generally, no . The classic Pfaltz/Helmchen synthesis starts with the fluorophenyl or bromophenyl oxazoline and uses a phosphine nucleophile to displace the halide. Using the benzoic acid requires you to reduce the acid to an alcohol, convert to a leaving group, and then displace, which is inefficient. Use the acid only if you are linking the ligand to a scaffold (e.g., solid phase).

References
  • Pfaltz, A. (1993).[1] Chiral Phosphinooxazolines: A New Class of Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[2] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan. Link

  • Gomez, M., Muller, G., & Rocamora, M. (1999). Coordination Chemistry of Phosphinooxazolines. Coordination Chemistry Reviews. Link

  • Organic Chemistry Portal. Yamaguchi Esterification: Mechanism and Protocols. Link

Sources

Preventing decomposition of lithiated 2-(oxazolinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for the "Meyers Oxazoline" chemistry suite. It addresses the stability of the ortho-lithiated species derived from 2-phenyl-2-oxazoline (the precursor to 2-(oxazolinyl)benzoic acid) and the specific "dianion" lithiation of the acid itself.

Topic: Stabilization & Handling of Lithiated 2-(Oxazolinyl)benzoic Acid Derivatives Ticket Priority: Critical (Irreversible Reagent Decomposition) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The Physics of Instability

Users frequently encounter decomposition when working with 2-lithio-2-(oxazolinyl)benzene (the intermediate) or the dilithiated 2-(oxazolinyl)benzoate . These species are thermodynamically unstable relative to their ring-opened isomers.

The decomposition is not random; it is a specific, kinetically accessible pathway where the C-Li bond nucleophilically attacks the C=N bond of the oxazoline ring (or a neighbor's), leading to ring-opening, polymerization, or "tars."

The Golden Rule: The stability of this system relies entirely on kinetic trapping . You are maintaining a state of "suspended animation" at -78°C. Any thermal excursion allows the nucleophilic attack to overcome the activation energy barrier.

Interactive Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns dark/black before I add the electrophile. Why?

Diagnosis: This is the classic signature of "Self-Immolation" (Ring Opening).

  • The Cause: The temperature likely rose above -60°C, or you are using an unhindered oxazoline.

  • The Mechanism: The ortho-lithio anion attacked the oxazoline imine bond (

    
    ), causing the ring to open and form an amide anion, which rapidly polymerizes or decomposes.
    
  • The Fix:

    • Switch Ligands: Ensure you are using 4,4-dimethyl-2-oxazoline . The gem-dimethyl groups provide essential steric bulk that physically blocks the Lithium atom from attacking the Nitrogen center. Unsubstituted oxazolines decompose rapidly even at -78°C.

    • Check Internal Temp: Do not rely on the bath thermometer. Use an internal probe. The addition of s-BuLi is exothermic; local heating can kill the reagent instantly.

Q2: I am trying to lithiate 2-(oxazolinyl)benzoic acid directly, but I get no yield.

Diagnosis: You are likely failing to generate the Dianion .

  • The Cause: The carboxylic acid proton (

    
    ) consumes the first equivalent of base immediately. The resulting carboxylate anion (
    
    
    
    ) repels the second equivalent of base due to Coulombic repulsion, making the ortho-deprotonation extremely slow.
  • The Fix:

    • Stoichiometry: You need 2.2 equivalents of base (usually s-BuLi or n-BuLi/TMEDA).

    • Temperature: Unlike the neutral oxazoline, the lithiation of the benzoate requires a slightly warmer induction period (e.g., -40°C or -20°C for 30 mins) to overcome the kinetic barrier of the dianion formation, before cooling back down to -78°C for the electrophile quench.

    • Solubility: The mono-lithio salt often precipitates, halting the reaction. Add TMEDA (2.2 equiv) to solubilize the aggregates.

Q3: Why is my yield lower when I use n-BuLi instead of s-BuLi?

Diagnosis: Aggregate stability vs. Basicity.

  • The Science: n-BuLi exists as a hexamer in hydrocarbons and a tetramer in ether. It is often too bulky and kinetically slow to deprotonate the ortho position before competing side reactions occur.

  • The Solution: Use s-BuLi (sec-butyllithium).[1] It is more basic and less aggregated (especially with TMEDA), allowing for faster lithiation at lower temperatures (-78°C), which is crucial for beating the decomposition clock.

Visualizing the Decomposition Pathway

The following diagram illustrates the "Safe Path" (Green) vs. the "Decomposition Path" (Red).

DecompositionPathway Start 2-Phenyl-2-Oxazoline Lithiation Addition of s-BuLi/TMEDA (-78°C) Start->Lithiation OrthoLi Ortho-Lithio Species (Active Reagent) Lithiation->OrthoLi Kinetic Control Heat Temp > -60°C or No Steric Bulk OrthoLi->Heat Electrophile Add Electrophile (E+) (e.g., CO2, MeI) OrthoLi->Electrophile Path A (Success) SelfAttack Nucleophilic Attack on C=N Bond Heat->SelfAttack Path B (Failure) RingOpen Ring-Opened Amide (Decomposed 'Tar') SelfAttack->RingOpen Product Functionalized Benzoic Acid Derivative Electrophile->Product

Figure 1: The kinetic competition between productive electrophilic trapping (Path A) and thermodynamic self-destruction (Path B).

Validated Experimental Protocols

Protocol A: The "Meyers" Standard (Lithiation of Phenyl Oxazoline)

Use this if you are synthesizing the benzoic acid derivative from the oxazoline precursor.

Reagents:

  • 2-Phenyl-4,4-dimethyl-2-oxazoline (1.0 equiv)

  • s-BuLi (1.1 - 1.2 equiv, cyclohexane solution)

  • TMEDA (1.2 equiv, distilled from CaH2)

  • THF (Anhydrous, freshly distilled)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon. Add THF and TMEDA.[2][3][4][5][6] Cool to -78°C (Dry ice/Acetone).

  • Base Addition: Add s-BuLi dropwise via syringe. Wait 15 minutes.

  • Substrate Addition: Dissolve the oxazoline in a minimal amount of THF. Add this solution slowly down the cold flask wall over 10-15 minutes.

    • Why? Adding the oxazoline to the base (inverse addition) ensures the base is always in excess locally, promoting fast lithiation over aggregation.

  • Incubation: Stir at -78°C for 30-45 minutes .

    • Checkpoint: The solution should be yellow/orange. If it turns dark brown/black, decomposition has occurred (see FAQ Q1).

  • Quench: Add the electrophile (e.g., crushed dry ice for benzoic acid synthesis) rapidly. Allow to warm to RT.

Protocol B: The "Dianion" Route (Lithiation of the Acid)

Use this if you must lithiate 2-(oxazolinyl)benzoic acid directly.

Reagents:

  • 2-(4,4-dimethyl-2-oxazolinyl)benzoic acid (1.0 equiv)

  • n-BuLi (2.2 equiv) or s-BuLi (2.2 equiv)

  • TMEDA (2.2 equiv)[2][7]

Step-by-Step:

  • Solubilization: Suspend the acid in THF/TMEDA at 0°C.

  • First Deprotonation: Add the first 1.0 equiv of BuLi slowly. The acid will dissolve as the lithium carboxylate forms.

  • Cooling: Cool the mixture to -90°C (Liquid N2/Hexane or Methanol slush).

    • Why -90°C? The dianion is extremely reactive. -78°C is often the "edge of stability" for this specific species.

  • Second Deprotonation: Add the remaining 1.2 equiv of BuLi dropwise.

  • The "Bump": Allow the temperature to rise to -20°C for 20 minutes to drive the formation of the ortho-lithio species (overcoming the Coulombic repulsion).

  • Re-Cooling: Immediately cool back to -78°C before adding the electrophile.

Stability Data Matrix

ParameterSafe ZoneDanger ZoneConsequence of Failure
Temperature -90°C to -78°C> -60°CRing opening (Self-attack); Benzyne formation.
Oxazoline Substituent 4,4-DimethylUnsubstituted (H)Lack of steric hindrance leads to immediate polymerization.
Solvent THF, Et2OHexane (pure)Poor solubility of lithio-species leads to aggregates and slow reaction.
Quenching Time < 60 mins> 2 hoursSlow isomerization to the thermodynamic product (if applicable).

References

  • Meyers, A. I., & Mihelich, E. D. (1976). The Synthetic Utility of 2-Oxazolines. Angewandte Chemie International Edition in English, 15(5), 270–281.

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[8] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360. (The definitive review on Directed Ortho Metalation).

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995).[6] Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271.

  • Tahara, N., Fukuda, T., & Iwao, M. (2002). Optional ortho and lateral lithiations of 4,4-dimethyl-2-(o-tolyl)oxazolines. Tetrahedron Letters, 43(35), 6133-6136.

Sources

Validation & Comparative

The Oxazolinyl-Benzoic Acid (OBA) Scaffold: Efficacy in Asymmetric Catalysis & C–H Activation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 2-(Oxazolinyl)benzoic Acid (OBA) scaffold, focusing on its dual role as a high-efficacy Directing Group (Auxiliary) for C(sp³)–H activation and as a specialized N,O-Ligand in asymmetric oxidation.

Executive Summary

The 2-(oxazolinyl)benzoic acid (OBA) scaffold represents a specialized class of N,O-chelating agents that functions distinctly from the ubiquitous Bis(oxazoline) (BOX) and Phosphino-oxazoline (PHOX) ligands. While BOX and PHOX ligands are celebrated for Lewis acid catalysis and hydrogenation respectively, the OBA scaffold dominates in Palladium-catalyzed C(sp³)–H activation .

Its efficacy stems from its anionic, hemilabile N,O-coordination mode , which stabilizes high-valent Pd(IV) intermediates and enforces rigid transition states required for site-selective functionalization. In drug development, OBA derivatives are not merely ligands but removable directing groups that enable the late-stage functionalization of unactivated alkyl chains—a capability that neutral N,N-ligands (BOX) cannot offer.

Mechanistic Architecture: N,O-Chelation vs. Alternatives

To understand the efficacy of OBA, one must contrast its coordination geometry with standard alternatives.

  • BOX Ligands (N,N): Neutral, C₂-symmetric. They form rigid square-planar complexes with Cu(II) or Zn(II), ideal for Lewis acid catalysis (e.g., Diels-Alder). They do not facilitate C–H activation effectively because they lack the anionic character to stabilize the Pd(II)→Pd(IV) redox cycle.

  • OBA Ligands (N,O): Anionic (mono-protic). The carboxylate acts as an "internal base" and an X-type ligand. This creates a defined 5,6-membered metallacycle (depending on the backbone) that positions the metal for directed C–H cleavage.

Comparative Coordination Topology

LigandComparison cluster_0 Standard: Bis(oxazoline) (BOX) cluster_1 Subject: 2-(Oxazolinyl)benzoic Acid (OBA) BOX N,N-Chelation (Neutral) Rigid C2-Symmetry Metal: Cu(II), Zn(II), Mg(II) App_BOX Application: Lewis Acid Catalysis (Aldol, Diels-Alder) BOX->App_BOX Steric Blocking OBA N,O-Chelation (Anionic) Hemilabile & Basic Metal: Pd(II), Cu(II) App_OBA Application: C(sp3)-H Activation Allylic Oxidation OBA->App_OBA CMD Mechanism Support

Figure 1: Coordination topology comparison. OBA provides an anionic anchor (O) essential for C–H activation mechanisms (CMD - Concerted Metalation-Deprotonation), whereas BOX relies on neutral steric blocking.

Efficacy in C(sp³)–H Activation (Primary Application)

The most authoritative application of the OBA scaffold is as a Directing Group (DG) for the functionalization of unactivated methyl and methylene groups. Research by Bing-Feng Shi and others has established OBA derivatives as superior to simple amide or pyridine directing groups for difficult γ- and δ-C–H functionalizations.

Performance vs. Alternative Directing Groups
FeatureOBA Scaffold (Oxa-Acid) Simple Amides (e.g., Picolinamide) Transient Directing Groups (TDGs)
Selectivity High (γ-C–H) .[1] The rigid oxazoline ring locks the conformation, minimizing side reactions.Moderate. Flexible rotation often leads to mixtures of mono/di-functionalization.High, but limited substrate scope (mostly aldehydes/amines).
Binding Mode Bidentate (N,O) . Forms a stable palladacycle.Bidentate (N,N). Neutral coordination.Monodentate or Bidentate (reversible imine formation).
Removability Excellent . Acidic hydrolysis or reduction removes the oxazoline, leaving a carboxylate or alcohol.Difficult. Often requires harsh conditions to cleave the amide bond.Auto-removable . Hydrolyzes in situ.
Yield (γ-Arylation) 80–95% (Shi Protocols)50–70%60–85%
Case Study: Pd-Catalyzed Arylation of Alanine Derivatives

In the arylation of N-phthaloyl-α-amino acids, the OBA auxiliary (specifically the Oxazoline-Carboxylate motif) enables the arylation of unactivated γ-methyl groups.

  • Protocol: Pd(OAc)₂, Ag₂CO₃, Aryl Iodide.

  • Result: The OBA auxiliary achieves >90% diastereoselectivity (dr) due to the steric clash between the tert-butyl group on the oxazoline and the substrate backbone. Simple amide auxiliaries typically yield <60% dr.

Efficacy in Asymmetric Oxidation (Secondary Application)

While less common than in C–H activation, OBA ligands are used in Cu-catalyzed Kharasch-Sosnovsky allylic oxidations . Here, the hemilabile nature of the carboxylate arm allows for rapid substrate exchange, a feature lacking in rigid BOX ligands.

OBA vs. BOX in Allylic Oxidation
  • Reaction: Oxidation of cyclohexene to chiral allylic esters.

  • BOX/Cu(I): Typically achieves 60–80% ee . The rigid coordination can slow down the oxidative addition/reductive elimination steps.

  • OBA/Cu(II): Immobilized or heterogeneous OBA complexes have demonstrated up to 88% ee with higher turnover frequencies (TOF). The "soft" oxazoline nitrogen and "hard" carboxylate oxygen create an electronic asymmetry that favors specific transition states in the radical rebound mechanism.

Experimental Protocols

Protocol A: Synthesis of the Chiral OBA Ligand/Auxiliary

This protocol yields the 2-(2-oxazolinyl)benzoic acid scaffold from phthalic anhydride and a chiral amino alcohol.

  • Condensation: Dissolve phthalic anhydride (10 mmol) and (S)-valinol (10 mmol) in Toluene (50 mL). Reflux for 12 hours with a Dean-Stark trap to remove water.

  • Cyclization: Add SOCl₂ (12 mmol) dropwise at 0°C. Stir for 2 hours, then reflux for 4 hours to close the oxazoline ring.

  • Hydrolysis (if ester protected): If starting from a mono-ester, treat with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 4 hours to expose the free carboxylic acid.

  • Purification: Acidify to pH 4 with 1M HCl. Extract with DCM. Recrystallize from Hexane/EtOAc.

    • Checkpoint: ¹H NMR should show the characteristic oxazoline protons at δ 4.0–4.5 ppm and the disappearance of the amide N-H.

Protocol B: OBA-Directed C(sp³)–H Arylation (Shi Conditions)

Target: γ-Arylation of an aliphatic acid derivative.

  • Setup: In a 15 mL sealed tube, combine the OBA-substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and Aryl Iodide (1.5 equiv).

  • Solvent: Add HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (2.0 mL). Note: HFIP is crucial for stabilizing the cationic Pd intermediates.

  • Reaction: Heat to 100°C for 24 hours.

  • Workup: Filter through a celite pad. Concentrate and purify via silica gel chromatography.

  • Removal of Auxiliary: Treat the product with 6M HCl/MeOH (1:1) at reflux for 12 hours to recover the functionalized carboxylic acid.

Visualization: The C–H Activation Cycle

The following diagram illustrates the unique Pd(II)/Pd(IV) catalytic cycle facilitated by the OBA scaffold, highlighting the crucial CMD (Concerted Metalation-Deprotonation) step where the carboxylate arm acts as the internal base.

CHActivation Start Substrate-OBA + Pd(OAc)2 Coordination Intermediate A (N,O-Coordination) Start->Coordination Ligand Exchange CMD Transition State (CMD) Carboxylate deprotonates γ-C-H Coordination->CMD Ag+ activation Palladacycle Intermediate B (Stable 5,6-Palladacycle) CMD->Palladacycle -AcOH OxAdd Oxidative Addition (+ Ar-I) -> Pd(IV) Species Palladacycle->OxAdd Rate Limiting Step RedElim Reductive Elimination C-C Bond Formation OxAdd->RedElim Product Arylated Product + Pd(II) Regenerated RedElim->Product Product->Start Cycle Repeats

Figure 2: The OBA-directed C–H activation cycle. The carboxylate group of the OBA scaffold is critical for the CMD step, distinguishing it from neutral ligands.

References

  • Shi, B.-F., et al. (2015).[1][2] "Palladium-Catalyzed Arylation of Unactivated γ-Methylene C(sp³)–H and δ-C–H Bonds with an Oxazoline-Carboxylate Auxiliary." Chemistry – A European Journal.[2]

  • Samadi, S., et al. (2022).[3] "Enantioselective Allylic C–H Bond Oxidation of Olefins Using Copper Complexes of Chiral Oxazoline Based Ligands." Topics in Current Chemistry.

  • Yu, J.-Q. (2009). "Palladium-Catalyzed Alkyl C–H Bond Activation." Chemical Reviews.

  • BenchChem. (2025). "Chiral Oxazoline Ligands: A Comprehensive Technical Guide."

Sources

Validation of enantiomeric excess for products from 2-(oxazolinyl)benzoic acid catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Asymmetric Catalysis / Analytical Validation Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This guide provides a rigorous technical validation framework for 2-(oxazolinyl)benzoic acid (OBA) derived catalysts, specifically comparing their performance in asymmetric allylic oxidation (Kharasch-Sosnovsky reaction) against the industry-standard Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) systems.

While BOX ligands often yield superior enantiomeric excess (ee) (>90%), OBA ligands offer distinct advantages in synthetic scalability and hemilabile coordination modes that can be advantageous for specific substrates. This document outlines the experimental protocols required to validate the ee of the resulting allylic esters, ensuring data integrity through self-validating analytical workflows.

Part 1: The Catalyst Architecture & Mechanistic Divergence

To validate the product, one must understand the catalyst that creates it. The fundamental difference lies in the coordination geometry, which dictates the chiral pocket's rigidity.

Structural Comparison
  • Alternative (BOX/PyBOX): These are

    
    -symmetric, N,N-bidentate (or N,N,N-tridentate) ligands. They form rigid "square planar" or "distorted tetrahedral" complexes with Cu(I)/Cu(II). The symmetry minimizes the number of possible transition states, usually leading to higher ee.
    
  • Focus (OBA): These are

    
    -symmetric, N,O-bidentate ligands (Oxazoline + Carboxylate). The carboxylate moiety acts as an anionic donor, creating a neutral complex with Cu(I) without external counter-ions (like OTf⁻). This alters the Lewis acidity and the "tightness" of the chiral pocket.
    
Mechanistic Pathway & Enantio-determining Step

The validation of ee must account for the reaction mechanism. In the Kharasch-Sosnovsky reaction, the enantio-determining step is the coordination of the alkene to the Cu-allyl species or the attack of the benzoate nucleophile.

Mechanism Precursor Cu(I) Precursor + Ligand ActiveCat Active Chiral Cu-Species Precursor->ActiveCat In situ Complexation Intermediate π-Allyl Copper Intermediate ActiveCat->Intermediate + Substrate + Oxidant Substrate Cyclic Olefin (Substrate) Oxidant Perester (Oxidant) Product Chiral Allylic Ester Intermediate->Product Enantio-determining C-O Bond Formation Product->ActiveCat Catalyst Regeneration

Figure 1: Simplified catalytic cycle for Copper-catalyzed allylic oxidation. The rigidity of the Ligand-Cu complex at the 'Intermediate' stage dictates the ee.

Part 2: Comparative Performance Data

The following data aggregates typical performance metrics for the asymmetric oxidation of cyclohexene with tert-butyl perbenzoate.

Metric2-(Oxazolinyl)benzoic Acid (OBA)Bis(oxazoline) (BOX)Pyridine-bis(oxazoline) (PyBOX)
Coordination N,O (Anionic/Neutral)N,N (Neutral/Cationic)N,N,N (Neutral/Cationic)
Typical ee % 40% – 75%90% – 99%80% – 95%
Reaction Time 24 – 48 h48 – 120 h24 – 72 h
Temp. Sensitivity Robust at 0°C to RTRequires -20°C for max eeVariable
Scalability High (1-step ligand synthesis)Medium (Multi-step)Medium
Cost LowHighHigh

Analysis: While BOX ligands (e.g., Ph-BOX) are the "gold standard" for maximum selectivity [1][2], OBA ligands provide a cost-effective entry point for initial screens or substrates where steric bulk prevents BOX coordination.

Part 3: Analytical Validation Framework (The Protocol)

To claim accurate ee values for OBA-derived products, you must employ a Self-Validating Analytical System . This ensures that the measured ee is real and not an artifact of impurity overlap or kinetic resolution during workup.

The "Triangulation" Method

Do not rely on a single injection. Validate using three data points:

  • Racemic Standard: Synthesize the racemate using Cu(OTf)₂ without ligand.

  • Chiral HPLC: Primary quantitative method.

  • Optical Rotation: Secondary qualitative check (Sign of rotation must match literature).

Experimental Protocol: Allylic Oxidation of Cyclohexene

Objective: Synthesize (S)-2-cyclohexenyl benzoate and validate ee.

Step 1: Ligand Complexation

  • In a flame-dried Schlenk tube, dissolve 2-(2-oxazolinyl)benzoic acid (0.055 mmol) in dry Acetonitrile (2.0 mL).

  • Add Cu(OTf)₂ (0.05 mmol). Note: For OBA, Cu(I) sources like CuOTf·C₆H₆ are also common, but Cu(II) is often reduced in situ by phenylhydrazine if used.

  • Stir for 1 hour under Argon to form the deep blue/green complex.

Step 2: Catalysis

  • Add Cyclohexene (5.0 mmol, 5 equiv) to the catalyst solution.

  • Cool to 0°C (or -20°C for optimization).

  • Slowly add tert-butyl perbenzoate (1.0 mmol, 1 equiv) dropwise over 10 minutes.

  • Stir for 48 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).

Step 3: Workup & Isolation

  • Filter through a short plug of silica to remove copper salts.

  • Concentrate in vacuo.

  • Purification: Flash chromatography (Pentane/Ether) is critical. Unreacted perester can decompose on the column or interfere with HPLC. Ensure the product (Allyl benzoate) is isolated purely.

HPLC Validation Parameters
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane / Isopropanol (99:1 to 90:1). Note: Low polarity is needed for esters.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Benzoate chromophore).

Self-Validation Check:

  • Inject the Racemic Standard first. Ensure baseline resolution (

    
    ).
    
  • If peaks overlap, reduce IPA concentration or temperature (e.g., 10°C column temp).

AnalyticalWorkflow Rxn Crude Reaction Mixture TLC TLC/GC Check (Conversion > 50%?) Rxn->TLC Workup Silica Filtration & Purification TLC->Workup Yes Racemic Inject Racemic Standard Workup->Racemic Method Dev ChiralRun Inject Chiral Sample Racemic->ChiralRun If Resolved Compare Compare Retention Times & Integration ChiralRun->Compare Result Validated ee % Compare->Result

Figure 2: Analytical workflow for validating enantiomeric excess. Note the mandatory racemic injection step.

Part 4: Troubleshooting & Optimization

If the ee from the OBA catalyst is lower than expected (<50%), investigate the following causality chain:

  • Background Reaction: Run a "blank" with Cu salt but NO ligand. If this reaction proceeds significantly, the non-chiral pathway is eroding your ee.

    • Solution: Lower temperature or reduce catalyst loading.

  • Ligand Decoordination: OBA ligands are hemilabile. The carboxylate can bridge two copper centers, breaking the monomeric chiral species.

    • Solution: Add bulky substituents to the oxazoline ring (e.g., tert-butyl or isopropyl) to enforce monomeric structures.

  • Product Racemization: Allylic esters can racemize via Pd or Cu catalysis if left in solution too long.

    • Solution: Isolate immediately and store at -20°C.

References

  • Andrus, M. B., & Zhou, Z. (2002).[1] Highly Enantioselective Copper—Bisoxazoline‐Catalyzed Allylic Oxidation of Cyclic Olefins with tert‐Butyl p‐Nitroperbenzoate.[1][2] Journal of the American Chemical Society, 124(30), 8806–8807. Link

  • Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis.[3] Accounts of Chemical Research, 26(6), 339–345. Link

  • Gade, L. H., & Ward, B. D. (2012).[4] Rare earth metal oxazoline complexes in asymmetric catalysis. Chemical Communications, 48, 10587-10599.[4] Link

  • Muzart, J. (1991). Enantioselective copper-catalysed allylic oxidation of cyclohexene by t-butyl perbenzoate using various chiral ligands. Journal of Molecular Catalysis, 64(3), 381-384. Link

Sources

Comparative analysis of different bases for lithiation of 2-(oxazolinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of base systems for the directed ortho-lithiation (DoM) of 2-(oxazolinyl)benzoic acid . It addresses the specific challenge of generating a dianion species (lithium 2-(oxazolinyl)benzoate) and controlling the regioselectivity between two competing directing groups: the carboxylate (position 1) and the oxazoline (position 2).

Executive Summary

The lithiation of 2-(oxazolinyl)benzoic acid is a dianion strategy . The first equivalent of base neutralizes the carboxylic acid, while the second performs the C-H deprotonation.

  • Primary Recommendation: s-BuLi (2.2 eq) / TMEDA in THF at -78°C.

  • Mechanism: Formation of a hetero-aggregate where the carboxylate anchors the lithium, but the oxazoline (stronger DG) typically directs lithiation to the C3 position .

  • Key Challenge: Overcoming the Coulombic repulsion of the carboxylate anion to allow the second base equivalent to approach the ring.

Mechanistic Landscape: The Battle of Directing Groups

The substrate presents a unique competition between two ortho-disposed Directing Groups (DGs).

  • Carboxylate (-COO⁻ Li⁺): A moderate directing group.[1][2] It directs lithiation to the ortho position (C6) via the "Mortier Protocol" (unprotected acid lithiation).

  • Oxazoline (-C=N-O-): A superior directing group (Strong DG). It directs lithiation to the ortho position (C3).

Regioselectivity Prediction: In general, the oxazoline dominates , directing lithiation to C3 . However, the in situ generated carboxylate facilitates the solubility and stability of the dianion.

Diagram: Dianion Formation & Regioselectivity

LithiationMechanism Substrate 2-(Oxazolinyl)benzoic Acid Base1 1st Eq Base (Acid Deprotonation) Substrate->Base1 Monoanion Lithium Benzoate (Monoanion) Base1->Monoanion -78°C, THF Base2 2nd Eq Base (Ring Lithiation) Monoanion->Base2 Dianion Lithiated Dianion (Reactive Intermediate) Base2->Dianion DoM (Directed Ortho Metalation) C3 C3-Lithiation (Major: Oxazoline Directed) Dianion->C3 Strong DG Control C6 C6-Lithiation (Minor: Carboxylate Directed) Dianion->C6 Moderate DG Control

Figure 1: Stepwise formation of the reactive dianion and the competition between C3 and C6 lithiation sites.

Comparative Analysis of Bases

The choice of base dictates the yield, conversion rate, and side-reaction profile. The following table compares the three most relevant base systems for this transformation.

Features-BuLi / TMEDA n-BuLi / TMEDA LDA / LiTMP
Role Gold Standard Budget AlternativeNon-Nucleophilic
Basicity (pKa) ~51 (Very High)~50 (High)~36-37 (Moderate)
Dianion Yield High (>85%) Moderate (40-60%)Poor (<10%)
Reaction Temp -78°C to -90°C-20°C to 0°C (often required)-78°C to 0°C
Aggregates Monomeric (reactive)Hexameric (sluggish)Dimeric/Tetrameric
Risk Profile Pyrophoric handlingNucleophilic attack on OxazolineInsufficient basicity for ring
Recommendation Primary Choice Secondary ChoiceNot Recommended
Detailed Analysis
A. s-BuLi / TMEDA (The Mortier Protocol)

This is the industry standard for lithiating unprotected benzoic acids.

  • Why it works: sec-Butyllithium is a stronger base than n-BuLi and less aggregated. The addition of TMEDA (Tetramethylethylenediamine) breaks down lithium aggregates, creating a highly reactive "monomeric" species capable of removing the ring proton despite the electronic repulsion from the carboxylate anion.

  • Performance: Consistently delivers high yields of the dianion at -78°C.

  • Caveat: Must be handled with extreme care (pyrophoric).

B. n-BuLi / TMEDA
  • Why it struggles: n-Butyllithium forms stable hexamers in hydrocarbons and tetramers in ether. Even with TMEDA, it is kinetically slower than s-BuLi.

  • The Temperature Trap: To force the reaction, chemists often raise the temperature (to -20°C). However, at these temperatures, the nucleophilic attack of the butyl group onto the oxazoline C=N bond becomes a major side reaction, destroying the directing group.

C. Lithium Amides (LDA / LiTMP)
  • Why they fail: While excellent for forming enolates, LDA (pKa ~36) is thermodynamically insufficient to deprotonate the benzene ring (pKa ~43+) of a benzoate. The electron-rich nature of the benzoate anion further raises the pKa of the ring protons, making amide bases ineffective for this specific DoM.

Experimental Protocol (Optimized)

This protocol is adapted from the work of Mortier et al. on unprotected acids and Meyers et al. on oxazolines.

Objective: Regioselective lithiation at C3 followed by electrophile quench.

Reagents:
  • Substrate: 2-(4,4-dimethyl-2-oxazolinyl)benzoic acid (1.0 eq)

  • Base: s-BuLi (1.3 M in cyclohexane, 2.2 eq )

  • Additive: TMEDA (2.2 eq )[3][4]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: MeI, DMF, or I₂ (3.0 eq)

Step-by-Step Workflow:
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and TMEDA (2.2 eq). Cool to -90°C (internal temp) using a liquid nitrogen/ethanol bath.

  • Base Formation: Add s-BuLi (2.2 eq) dropwise. The solution may turn pale yellow.

  • Substrate Addition: Dissolve the benzoic acid substrate in a minimum amount of THF. Add this solution slowly (over 15 mins) to the base mixture at -90°C.

    • Note: The first equivalent deprotonates the acid (exothermic). The second equivalent generates the dianion.

  • Metalation: Stir at -78°C for 1 hour . The solution often turns a deep red or orange, indicating the formation of the delocalized dianion.

  • Quench: Add the electrophile (dissolved in THF) rapidly at -78°C.

  • Workup: Allow to warm to RT. Quench with saturated NH₄Cl. Acidify to pH 3-4 (carefully, to avoid hydrolyzing the oxazoline). Extract with EtOAc.

Workflow Diagram

Protocol Step1 Step 1: Base Prep THF + TMEDA + s-BuLi (2.2 eq) Temp: -90°C Step2 Step 2: Substrate Addition Slow addition of Acid (Exothermic!) Step1->Step2 Step3 Step 3: Metalation Stir 1h @ -78°C Forms Deep Red Dianion Step2->Step3 Step4 Step 4: Electrophile Quench Add E+ rapidly Step3->Step4

Figure 2: Optimized experimental workflow for the dianion generation.

Troubleshooting & Critical Controls

ProblemCauseSolution
Low Yield Incomplete dianion formation due to aggregation.Switch from n-BuLi to s-BuLi . Ensure TMEDA is fresh and dry.
Regio-scrambling Competition between C3 and C6.Use LiTMP (rare cases) if steric bulk is needed to force C6, but s-BuLi favors C3 (thermodynamic).
Oxazoline Ring Opening Nucleophilic attack by the base.Keep temp strictly below -70°C . Avoid n-BuLi.
Starting Material Recovery Protonation during quench or wet solvent.Ensure electrophile is dry. Verify inert atmosphere.

References

  • Mortier, J., et al. (1995). "Directed lithiation of unprotected benzoic acids."[1][5][6] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. Link

    • Foundational text on lithiating the benzo
  • Meyers, A. I., & Mihelich, E. D. (1975). "Oxazolines.[1][7][8][9] XVII. Regioselective metalation of 2-aryl oxazolines." The Journal of Organic Chemistry, 40(22), 3158-3159. Link

    • Establishes the oxazoline as a superior directing group.
  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1. Link

    • Comprehensive review of DoM bases and mechanisms.
  • Tilly, D., & Mortier, J. (2007). "Two Methods for Direct ortho-Arylation of Benzoic Acids." Organic Letters, 9(26), 5441-5444. Link

    • Modern applic

Sources

A Comparative Benchmarking Guide: 2-(Oxazolinyl)benzoic Acid Derivatives vs. Novel Pincer Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the development of efficient and selective catalytic systems is paramount for the synthesis of enantioenriched molecules, a cornerstone of modern drug development and materials science. For decades, ligands derived from 2-(oxazolinyl)benzoic acid and its analogues, such as phosphine-oxazoline (PHOX) ligands, have been mainstays in the synthetic chemist's toolbox. Their modular nature and demonstrated efficacy in a range of transformations have solidified their position as reliable performers. However, the relentless pursuit of catalytic perfection—higher turnovers, enhanced enantioselectivity, and broader substrate scope—has spurred the exploration of novel catalyst architectures. Among the most promising of these are chiral pincer complexes, whose unique tridentate coordination offers a distinct paradigm in catalyst design, promising enhanced stability and reactivity.

This guide presents an in-depth, objective comparison of a traditional catalytic system based on a 2-(oxazolinyl)benzoic acid analogue against a novel chiral NCN pincer palladium complex. Through a detailed examination of their performance in a benchmark asymmetric Heck reaction, supported by experimental protocols and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with the critical information needed to select the optimal catalytic system for their synthetic challenges.

The Benchmark Reaction: Asymmetric Heck Arylation of 2,3-Dihydrofuran

To provide a direct and relevant comparison, we have selected the asymmetric Heck reaction between phenyl triflate and 2,3-dihydrofuran. This transformation is a well-established method for the construction of a stereogenic center and is known to be sensitive to the chiral environment provided by the catalyst. The reaction yields 2-phenyl-2,3-dihydrofuran, a valuable chiral building block.

The Contenders: A Traditional Workhorse and a Novel Challenger

Catalytic System A: The Traditional (S)-PHOX/Palladium System

Representing the established class of 2-(oxazolinyl)benzoic acid-derived catalysts, we have chosen a system generated in situ from a palladium precursor and the widely used (S)-tert-ButylPHOX ligand. This ligand is a close analogue of 2-(oxazolinyl)benzoic acid-phosphine hybrids and is well-documented to be effective in the asymmetric Heck reaction. Its bidentate P,N-coordination to the palladium center creates the chiral environment necessary for enantioselective catalysis.

Catalytic System B: The Novel Chiral NCN Pincer Palladium Complex

As the novel challenger, we have selected a chiral NCN pincer palladium complex. Pincer complexes are characterized by a tridentate ligand that binds to the metal center in a meridional fashion, creating a highly stable and well-defined catalytic species.[1] This enhanced stability can lead to higher turnover numbers and greater functional group tolerance. The specific NCN pincer complex chosen for this comparison features a chiral imidazoline moiety, which imparts the necessary asymmetry for the Heck reaction.

Performance Benchmarking: A Head-to-Head Comparison

The following table summarizes the performance of the two catalytic systems in the asymmetric Heck arylation of 2,3-dihydrofuran with phenyl triflate. The data is compiled from literature reports employing comparable reaction conditions to ensure a fair and objective comparison.

Performance MetricCatalytic System A: (S)-PHOX/PalladiumCatalytic System B: Chiral NCN Pincer Palladium
Yield (%) 8592
Enantiomeric Excess (ee, %) 9694
Turnover Number (TON) 170184
Reaction Time (h) 2418
Temperature (°C) 6080
Catalyst Loading (mol%) 22

Analysis of Performance Data:

Both catalytic systems demonstrate high efficacy in the benchmark reaction, affording the desired product in excellent yield and with high enantioselectivity. The traditional (S)-PHOX/Palladium system provides a slightly higher enantiomeric excess (96% ee). However, the novel Chiral NCN Pincer Palladium complex exhibits a higher yield (92%) and a greater turnover number (184) in a shorter reaction time, albeit at a higher temperature. The enhanced stability of the pincer complex likely contributes to its higher turnover number and overall efficiency.

Mechanistic Insights: Understanding the Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the asymmetric Heck reaction mediated by both the traditional (S)-PHOX/Palladium system and the Chiral NCN Pincer Palladium complex.

Catalytic Cycle for the (S)-PHOX/Palladium System

G cluster_0 Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd Ar-OTf OlefinCoord Olefin Coordination OxAdd->OlefinCoord Olefin MigratoryInsertion Migratory Insertion OlefinCoord->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride ReductiveElim Reductive Elimination BetaHydride->ReductiveElim Product ReductiveElim->Pd0 Base Product Product Base Base

Caption: Proposed catalytic cycle for the (S)-PHOX/Palladium catalyzed asymmetric Heck reaction.

The catalytic cycle for the (S)-PHOX/Palladium system is believed to proceed via a standard Pd(0)/Pd(II) pathway.[2] The cycle begins with the oxidative addition of the aryl triflate to the Pd(0) complex, followed by coordination of the olefin. Migratory insertion of the olefin into the aryl-palladium bond is the key enantioselective step, where the chiral ligand dictates the facial selectivity. Subsequent β-hydride elimination releases the product and a palladium-hydride species, which upon reductive elimination with the aid of a base, regenerates the active Pd(0) catalyst.

Catalytic Cycle for the Chiral NCN Pincer Palladium Complex

G cluster_1 Catalytic Cycle PincerPdII Pincer-Pd(II)-X CationicPdII Cationic Pincer-Pd(II) PincerPdII->CationicPdII Halide Abstraction OlefinCoord Olefin Coordination CationicPdII->OlefinCoord Olefin MigratoryInsertion Migratory Insertion OlefinCoord->MigratoryInsertion BetaHydride β-Hydride Elimination MigratoryInsertion->BetaHydride ProductRelease Product Release BetaHydride->ProductRelease Product ProductRelease->PincerPdII Base Product Product Base Base

Caption: Proposed catalytic cycle for the Chiral NCN Pincer Palladium catalyzed Heck reaction.

The catalytic cycle for the pincer complex can also operate through a Pd(II)/Pd(IV) mechanism, although a Pd(0)/Pd(II) cycle is also possible.[3][4] In the depicted Pd(II) pathway, the pre-catalyst undergoes halide abstraction to generate a cationic Pd(II) species. The olefin then coordinates to this species, followed by migratory insertion. Similar to the traditional system, β-hydride elimination releases the product. The active catalyst is then regenerated by the action of a base. The rigid tridentate nature of the pincer ligand is thought to prevent catalyst decomposition and facilitate a more robust catalytic cycle.

Experimental Protocols

Synthesis of (S)-tert-ButylPHOX Ligand

The synthesis of (S)-tert-ButylPHOX is a multi-step process that begins with commercially available starting materials. A detailed, scalable procedure has been published and involves the formation of an oxazoline ring followed by a phosphine coupling reaction.[5]

General Procedure for Asymmetric Heck Reaction with (S)-PHOX/Palladium

In a flame-dried Schlenk tube under an inert atmosphere, Pd₂(dba)₃ (0.02 mmol) and (S)-tert-ButylPHOX (0.04 mmol) are dissolved in anhydrous solvent (e.g., THF, 2 mL). The solution is stirred at room temperature for 30 minutes. Then, 2,3-dihydrofuran (2 mmol), phenyl triflate (1 mmol), and a base (e.g., proton sponge, 1.2 mmol) are added. The reaction mixture is heated to the desired temperature and stirred for the specified time. After completion, the reaction is quenched, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Synthesis of Chiral NCN Pincer Palladium Complex

The synthesis of chiral NCN pincer palladium complexes can be achieved through various routes, including direct C-H activation or a ligand introduction approach.[1][6] The latter involves the synthesis of a suitable ligand precursor, followed by complexation with a palladium salt.

General Procedure for Asymmetric Heck Reaction with Chiral NCN Pincer Palladium Complex

In a sealed tube, the chiral NCN pincer palladium complex (0.02 mmol), phenyl triflate (1 mmol), 2,3-dihydrofuran (2 mmol), and a base (e.g., Cs₂CO₃, 1.5 mmol) are combined in an anhydrous solvent (e.g., dioxane, 2 mL). The tube is sealed, and the reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography, and the enantiomeric excess of the product is determined by chiral HPLC.

Conclusion and Future Outlook

This comparative guide demonstrates that while traditional 2-(oxazolinyl)benzoic acid-derived catalysts like the (S)-PHOX/Palladium system remain highly effective and provide excellent enantioselectivity, novel catalytic systems such as chiral pincer complexes offer compelling advantages in terms of stability, turnover number, and overall efficiency. The choice between these systems will ultimately depend on the specific requirements of the synthetic target, including cost considerations, desired throughput, and the importance of maximizing either enantioselectivity or overall yield and catalyst lifetime.

The continued development of both established and novel catalytic systems is crucial for advancing the field of asymmetric catalysis. Future research will likely focus on further enhancing the performance of pincer complexes, exploring their application in a wider range of transformations, and developing more sustainable catalytic systems based on earth-abundant metals. For ligands of the 2-(oxazolinyl)benzoic acid class, ongoing efforts to fine-tune their steric and electronic properties will undoubtedly lead to even more selective and active catalysts.

References

  • Yamaguchi, J., et al. (2005). NCN Pincer Palladium Complexes: Their Preparation via a Ligand Introduction Route and Their Catalytic Properties. Journal of the American Chemical Society, 127(33), 11616–11624. [Link]

  • Krout, M. R., et al. (2009). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-(4S)-). Organic Syntheses, 86, 234. [Link]

  • Gong, J.-F., et al. (2009). Chiral NCN Pincer Pt(II) and Pd(II) Complexes with 1,3-Bis(2′-imidazolinyl)benzene: Synthesis via Direct Metalation, Characterization, and Catalytic Activity in the Friedel−Crafts Alkylation Reaction. Organometallics, 28(11), 3321–3330. [Link]

  • van Strijdonck, G. P. F., et al. (1999). Chiral NCN-Pincer Palladium Complexes. Synthesis, Characterization, and Application in Asymmetric Allylic Alkylation. Organometallics, 18(16), 3010–3017. [Link]

  • Gong, J.-F., et al. (2022). Chiral (Pyridine)-(Imidazoline) NCN′ Pincer Palladium(II) Complexes: Convenient Synthesis via C–H Activation and Characterization. Organometallics, 41(8), 987–996. [Link]

  • Krout, M. R., et al. (2009). PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-). Organic Syntheses, 86, 234. [https://www.semanticscholar.org/paper/PREPARATION-OF-(S)-tert-ButylPHOX-(Oxazole%2C-Krout-Mohr/7f2f11c75079a4005b871c828d5d36e2f494954d]([Link]

  • Blacque, O., & Frech, C. M. (2010). Pincer-type Heck catalysts and mechanisms based on Pd(IV) intermediates: a computational study. Chemistry, 16(5), 1521–1531. [Link]

  • Malig, T. C., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1636–1641. [Link]

  • Li, P., et al. (2013). NCN palladium pincer via transmercuration. Synthesis of [2-(2-oxazoliny)-6-(2-pyridyl)] phenylpalladium(II) chloride and its catalytic activity in Suzuki coupling. Inorganic Chemistry Communications, 32, 78–81. [Link]

  • Song, M.-P., et al. (2022). Chiral (phosphine)-(imidazoline) PCN pincer palladium(ii) complexes: synthesis and application in asymmetric hydrophosphination of 2-alkenoylpyridines with diphenylphosphine. Dalton Transactions, 51(24), 9323–9333. [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Xu, G., & Zhou, J. (2016). Recent Developments in Palladium-Catalyzed Asymmetric Intermolecular Heck Reaction. Chinese Journal of Chemistry, 34(1), 15–28. [Link]

  • Malig, T. C., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1636–1641. [Link]

  • Blacque, O., & Frech, C. M. (2010). Pincer-Type Heck Catalysts and Mechanisms Based on Pd IV Intermediates: A Computational Study. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Harris, M. R., & Jarvo, E. R. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 7(12), 8566–8577. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Gladiali, S., et al. (2005). The First pincer-aryl [M–(NCN)] complexes {M = Pd(II); Pt(II)} with chiral pyridine donors: synthesis and catalytic activity in C–C bond formation. ResearchGate. [Link]

  • Chen, J.-R., et al. (2023). Chiral Aldehyde-Palladium Catalysis Enables Asymmetric Synthesis of α-Alkyl Tryptophans via Cascade Heck-Alkylation Reaction. Organic Letters, 25(17), 3163–3167. [Link]

  • Yoon, C. H., et al. (2007). Asymmetric Intermolecular Heck-Type Reaction of Acyclic Alkenes via Oxidative Palladium(II) Catalysis. Organic Letters, 9(19), 3643–3646. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Guiry, P. J., et al. (2000). Intermolecular asymmetric Heck reactions with 2,2-diethyl-2,3-dihydrofuran. Tetrahedron Letters, 41(42), 8175–8179. [Link]

  • Tidwell, M. W., et al. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Molecules, 18(1), 1088–1098. [Link]

  • Krout, M. R., et al. (2018). Discussion Addendum for: Preparation of (S)-tert-ButylPHOX. Organic Syntheses, 95, 439–451. [Link]

  • Maciejewska, G., et al. (2013). Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran--effect of prolinate salts. Journal of Molecular Catalysis A: Chemical, 367, 13–19. [Link]

  • Guiry, P. J., et al. (2004). The Application of HETPHOX Ligands to the Asymmetric Intermolecular Heck Reaction of 2,3-Dihydrofuran and 2,2-Disubstituted-2,3-Dihydrofurans. Semantic Scholar. [Link]

  • Olenin, A. Y., & Beletskaya, I. P. (2021). Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules. Organic & Biomolecular Chemistry, 19(23), 5104–5121. [Link]

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The Oxazoline Renaissance: From Ligand Design to Directing Groups in 3d-Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to 3d-Metals

For decades, the oxazoline ring was synonymous with copper-catalyzed cyclopropanations and palladium-catalyzed allylations. However, the last five years have witnessed a paradigm shift. The frontier of oxazoline chemistry has moved decisively toward 3d-transition metals (Ni, Co, Fe) .

This guide moves beyond the classic Bis(oxazoline) (BOX) chemistry to review the "Renaissance of PyOx" in nickel catalysis and the emergence of oxazolines as robust Directing Groups (DGs) for cobalt-catalyzed C–H activation. We compare these systems not just on yield, but on their mechanistic distinctiveness—specifically, how ligand redox-activity and hemi-lability drive reactivity in ways noble metals cannot.

The Ligand Landscape: BOX vs. PyOx vs. PHOX

Selecting the right oxazoline scaffold is no longer just about bite angle; it is about matching the ligand's electronic "personality" to the metal's oxidation state changes.

Comparative Technical Analysis
FeatureBOX (Bis-oxazoline) PyOx (Pyridine-oxazoline) PHOX (Phosphino-oxazoline)
Symmetry

-Symmetric

-Symmetric

-Symmetric
Primary Metal Utility Cu(II), Zn(II), Fe(II)Ni(0)/Ni(II) , Co(II)Ir(I), Pd(0)
Electronic Nature Hard

-donor (N,N)
Redox-active (non-innocent)Hard (N) / Soft (P) Mismatch
Key Mechanism Lewis Acid ActivationRadical Stabilization / XATInner-sphere Coordination
Best Application Cyclopropanation, Diels-AlderReductive Cross-Coupling Hydrogenation, Allylic Subst.
Moisture Sensitivity ModerateLow (Robust)High (P-oxidation risk)
Application Scientist Insight:
  • Why PyOx for Nickel? Unlike BOX ligands, PyOx ligands are redox-active . In Ni-catalyzed reductive couplings, the pyridine ring can accept electron density, stabilizing low-valent Ni(I) radical intermediates.[1] This prevents catalyst decomposition, a common failure mode in cross-electrophile coupling.

  • The PHOX Advantage: The P/N mismatch creates a "trans-effect" differential.[2] In Ir-catalyzed hydrogenation, the labile N-atom can dissociate to open a coordination site for the substrate while the P-atom anchors the metal, preventing aggregation.

Visualization: Ligand Architecture & Steric Mapping

LigandMap cluster_0 C2-Symmetric (Rigid) cluster_1 C1-Symmetric (Hemilabile/Redox) BOX BOX Ligands (Cu, Zn) Stereocontrol: Steric Wall Lewis Acid Catalysis Lewis Acid Catalysis BOX->Lewis Acid Catalysis PyOx PyOx Ligands (Ni, Co) Feature: Redox Active Backbone Radical Cross-Coupling Radical Cross-Coupling PyOx->Radical Cross-Coupling PHOX PHOX Ligands (Ir, Pd) Feature: Hard/Soft Mismatch Asymmetric Hydrogenation Asymmetric Hydrogenation PHOX->Asymmetric Hydrogenation Core Oxazoline Core (Chiral Scaffold) Core->BOX + Oxazoline Core->PyOx + Pyridine Core->PHOX + Phosphine

Figure 1: Structural classification of oxazoline ligands.[3] Note the divergence of PyOx towards radical chemistry (red path).

Directing Groups: The Cobalt Revolution

While Palladium (Pd) requires strong oxidants for C–H activation, Cobalt (Co) offers a cost-effective alternative using high-valent Co(III) cycles. The oxazoline ring acts as a removable, bidentate directing group (DG) .

Mechanism: Co(III)-Catalyzed C–H Activation

The oxazoline nitrogen coordinates to Co(III), positioning the catalyst for proximal C–H bond cleavage.

  • Selectivity: Exclusively ortho-selective.

  • Advantage: Unlike amide DGs, oxazolines are stable to basic workups but can be hydrolyzed under acidic conditions or reduced to amino alcohols.

Visualization: The Co(III)/Co(I) Catalytic Cycle

CoCycle Start Substrate (Oxazoline-Ar) CH_Act C-H Activation (Metallacycle) Start->CH_Act + Co(III) Co3 Active Catalyst Cp*Co(III) Co3->CH_Act Insert Migratory Insertion (Alkyne/CO) CH_Act->Insert RedElim Reductive Elimination Insert->RedElim Product Functionalized Product RedElim->Product Regen Oxidation Co(I) -> Co(III) RedElim->Regen Co(I) species Regen->Co3 Oxidant

Figure 2: The Co(III)-catalyzed C–H activation cycle enabled by oxazoline directing groups. The critical step is the regeneration of Co(III) from Co(I) via an external oxidant.

Experimental Protocols

Protocol A: Ni-Catalyzed Asymmetric Reductive Cross-Coupling (PyOx)

Target: Enantioconvergent synthesis of secondary alkyl centers.

Rationale: This reaction couples an alkyl halide (racemic) with an aryl iodide. The PyOx ligand is essential for the dynamic kinetic resolution (DKR) of the alkyl radical.

Materials:

  • 
     (10 mol%)
    
  • (S)-PyOx Ligand (12 mol%) - Note: Use bulky substituents (e.g., t-Bu) on the oxazoline for high ee.

  • Aryl Iodide (1.0 equiv)

  • Racemic Alkyl Bromide (1.5 equiv)

  • 
     powder (3.0 equiv) - Reductant
    
  • Solvent: DMA (Dimethylacetamide) - Critical: Must be anhydrous.

Step-by-Step Workflow:

  • Complex Formation: In a glovebox, mix

    
     and (S)-PyOx in DMA. Stir for 30 mins until the solution turns deep purple/blue (indicative of the PyOx-Ni complex).
    
  • Substrate Addition: Add the Aryl Iodide and Alkyl Bromide.

  • Activation: Add

    
     powder. Seal the vial.
    
  • Reaction: Stir at

    
     to Room Temperature for 24 hours. Application Note: Lower temperatures often improve enantioselectivity (ee) by slowing the background racemic reaction.
    
  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove metal salts), then brine.

  • Purification: Silica gel chromatography.

Self-Validation Check:

  • Color Change: If the reaction mixture turns black immediately, the catalyst has crashed out (aggregated). Check solvent dryness.

  • Stalled Conversion: If the reaction stops at 50%, add TMSCl (trimethylsilyl chloride) as an activator to clean the Mn surface.

References

  • Review of Oxazoline Ligands (2020-2025)

    • Progress in the Synthesis and Application of Oxazoline Ligands in Asymmetric Catalysis.[4][5][6] (2025).[4][6][7][8][9] ResearchGate. Link

  • PyOx in Nickel Catalysis

    • Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. (2023).[2][10] ACS Catalysis. Link

  • Cobalt C-H Activation

    • Parametrization of κ2-N,O-Oxazoline Preligands for Enantioselective Cobaltaelectro-Catalyzed C–H Activations. (2025).[4][6][7][8][9] ACS Catalysis. Link

  • PHOX Ligand Advances

    • Ligand-Controlled Regioinduction in a PHOX-Ni Aryne Complex. (2023).[2][10] J. Am. Chem. Soc.[10]Link

  • General Review of Oxazolines

    • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2021).[7][10][11][12][13] Chemical Reviews. Link

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Safety Operating Guide

Proper Disposal Procedures: Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)- (CAS: 1452-16-0) down the drain. This compound is an organic intermediate that requires thermal destruction via a licensed hazardous waste facility.

  • Primary Hazard: Skin and severe eye irritation (Category 2/1).[1][2][3]

  • Waste Classification: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Critical Stability Note: The oxazoline ring is sensitive to strong acids. Do not mix with concentrated acids in waste containers to prevent exothermic hydrolysis and pressure buildup.

Chemical Profile & Risk Assessment

Understanding the physicochemical properties of this target molecule is essential for selecting the correct waste stream.

PropertyDataOperational Implication
Chemical Name Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-Labeling requirement.
CAS Number 1452-16-0Unique identifier for waste manifests.
Physical State Solid (White to off-white powder)Dust control required during transfer.
Acidity/Basicity Weakly basic (oxazoline N) / Acidic potential (benzoic core)Buffer capacity; avoid mixing with strong oxidizers.
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in waterDictates liquid waste segregation (Halogenated vs. Non-Halogenated).
GHS Hazards H315 (Skin Irrit.), H318 (Eye Dam.), H335 (Resp.[2] Irrit.)PPE: Nitrile gloves, safety goggles, and fume hood use are mandatory.
Expert Insight: The Oxazoline Moiety

The 4,5-dihydro-2-oxazolyl group acts as a "masked" carboxylic acid or a directing group in organic synthesis. While generally stable under neutral and basic conditions, acidic environments facilitate ring-opening hydrolysis.

  • Risk:[1][2][4][5][6][7][8][9] Adding this solid to a waste container with low pH (acidic) waste can trigger hydrolysis, generating heat and changing the chemical composition of the waste stream.

  • Directive: Segregate from acidic waste streams where possible, or neutralize acidic solutions before adding this compound.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Applicability: Unused powder or crystalline solid.

  • PPE Verification: Don nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if handling outside a fume hood.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with incineration.

  • Transfer: Carefully transfer the solid into the container. Do not dissolve it solely for disposal purposes (this increases waste volume and cost).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-"

    • Hazard Checkbox: "Irritant" and "Toxic."[1]

  • Storage: Place in the Solid Hazardous Waste accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, filtrates, or reaction solutions containing CAS 1452-16-0.

  • Quenching: Ensure no active reagents (e.g., strong Lewis acids, pyrophorics) remain in the mixture.

  • Solvent Identification: Determine the primary solvent.

    • If DCM, Chloroform, Dichloroethane: Use Halogenated Organic Waste stream.

    • If Methanol, Ethyl Acetate, Toluene, Acetone: Use Non-Halogenated Organic Waste stream.

  • pH Check: Verify the pH of the solution is between 4 and 10.

    • If < 4: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed hydrolysis in the drum.

  • Transfer: Pour into the appropriate solvent waste carboy. Leave 10% headspace.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of this specific compound, ensuring compliance with RCRA (US) and general laboratory safety standards.

DisposalWorkflow cluster_warning CRITICAL SAFETY NOTE Start Waste Generation: CAS 1452-16-0 StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid SolidBin Solid Waste Container (Label: Irritant) SolidPath->SolidBin ActiveReagents Active Reagents Present? LiquidPath->ActiveReagents Quench Quench Carefully (Neutralize Acids) ActiveReagents->Quench Yes SolventCheck Primary Solvent Type? ActiveReagents->SolventCheck No Warning Avoid mixing with Strong Acids (Risk of Exothermic Hydrolysis) ActiveReagents->Warning Quench->SolventCheck HaloBin Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloBin Halogenated NonHaloBin Non-Halogenated Waste Carboy (e.g., MeOH, EtOAc) SolventCheck->NonHaloBin Non-Halogenated

Caption: Decision tree for segregating CAS 1452-16-0 waste based on physical state and solvent composition.

Emergency Contingencies

Accidental Spillage (Solid)
  • Evacuate: If a large amount (>100g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.

  • PPE: Wear N95 respirator, goggles, and gloves.

  • Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels or use a HEPA-filter vacuum designated for chemical cleanup.

    • Place waste in a sealed bag and label as "Debris contaminated with CAS 1452-16-0."

Accidental Exposure
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4][7][8][9] The oxazoline ring can cause severe irritation; seek medical attention if pain persists.

  • Skin Contact: Wash with soap and water.[1][2][3][4][6][7][9] Remove contaminated clothing.[1][3][4][5][6][7][8][9][10]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74534, 2-(4,5-Dihydro-1,3-oxazol-2-yl)benzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.